molecular formula C18H28O4Si4 B3415684 Quadrosilan CAS No. 30026-85-8

Quadrosilan

Katalognummer: B3415684
CAS-Nummer: 30026-85-8
Molekulargewicht: 420.8 g/mol
InChI-Schlüssel: ZTQZMPQJXABFNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quadrosilan, also known historically by the brand name Cisobitan, is a synthetic organosilicon compound with significant research applications due to its nonsteroidal estrogenic activity . Developed in the 1970s, it was investigated as an antigonadotropic agent for the treatment of advanced prostate cancer, functioning by suppressing tumor growth through its hormonal activity . Its estrogenic activity is considered equivalent to that of estradiol, which allows it to effectively suppress androgenic pathways in research models . This mechanism is of particular interest in studying the complex dual roles of estrogen receptors (ERα and ERβ) in prostate carcinogenesis, a active area of oncological research . As a research chemical, this compound serves as a valuable tool for exploring the historical context and evolution of endocrine therapy in oncology. It is also relevant for modern investigations into the mechanisms of estrogen action and the development of novel anti-cancer agents . Researchers should note that its biological activity can produce feminizing effects, such as gynecomastia, as observed in clinical studies, which is an important consideration for in vivo research design . This product is provided "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQZMPQJXABFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063546, DTXSID601015701
Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quadrosilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2
Record name 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4657-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diphenylhexamethylcyclotetrasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, hexamethyldiphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quadrosilan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quadrosilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quadrosilan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUADROSILAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5KT601WPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7L9AC9Z6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Quadrosilan (Cisobitan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, also known by its brand name Cisobitan and developmental code KABI-1774, is a synthetic, nonsteroidal organosilicon compound with potent estrogenic and antigonadotropic properties.[1] Developed in the 1970s, it has been primarily investigated for its therapeutic potential in the management of prostate cancer.[1][2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activity, and available clinical data for this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[1] Its structure features a cyclotetrasiloxane ring with methyl and phenyl substituents.

Chemical Identifiers:

  • IUPAC Name: 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[1]

  • CAS Number: 4657-20-9[1]

  • Molecular Formula: C₁₈H₂₈O₄Si₄[1]

  • Synonyms: Cisobitan, KABI-1774, 2,6-cisdiphenylhexamethylcyclotetrasiloxane[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molar Mass420.758 g·mol⁻¹[1]
Boiling Point353.9 °C at 760 mmHg[4]
Density1.06 g/cm³[4]
Flash Point146 °C[4]
LogP3.42840[4]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count4[4]
Rotatable Bond Count2[4]

Pharmacology

Mechanism of Action: Estrogenic and Antigonadotropic Effects

This compound's primary pharmacological action stems from its potent estrogenic activity, which is reported to be equivalent to that of estradiol.[1] As a nonsteroidal estrogen, it is believed to exert its effects through binding to and activating estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. The activation of ERs can lead to both genomic and non-genomic signaling cascades.

The antigonadotropic effect of this compound is a key aspect of its therapeutic rationale in prostate cancer.[2][3] By mimicking the effects of estrogen, this compound is thought to suppress the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a reduction in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. The decreased levels of LH, in turn, inhibit the production of androgens, such as testosterone, in the testes. Given that prostate cancer is often androgen-dependent, this reduction in circulating androgens can lead to tumor regression.

Signaling Pathway

The estrogenic signaling pathway is complex, involving both direct gene regulation (genomic) and rapid, non-transcriptional effects (non-genomic). Upon binding of an estrogenic ligand like this compound, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The ER can also interact with other transcription factors to regulate gene expression indirectly. Non-genomic signaling can be initiated by membrane-associated ERs, leading to the activation of various kinase cascades.

EstrogenSignaling cluster_antigonadotropic Antigonadotropic Axis This compound This compound ER Estrogen Receptor (ER) (Cytoplasm) This compound->ER Binds to ER_complex This compound-ER Complex ER->ER_complex Nucleus Nucleus ER_complex->Nucleus Translocation Hypothalamus Hypothalamus ER_complex->Hypothalamus Suppresses Pituitary Pituitary Gland ER_complex->Pituitary Suppresses ER_dimer ER Dimerization ERE Estrogen Response Elements (ERE) ER_dimer->ERE Binds to Gene_transcription Modulation of Gene Transcription ERE->Gene_transcription GnRH GnRH Hypothalamus->GnRH Releases LH_FSH LH / FSH Pituitary->LH_FSH Releases GnRH->Pituitary Stimulates Testes Testes LH_FSH->Testes Stimulates Testosterone Testosterone Testes->Testosterone Produces Prostate_Cancer Androgen-Dependent Prostate Cancer Testosterone->Prostate_Cancer Promotes growth of

Caption: Estrogenic and Antigonadotropic Signaling of this compound.

Experimental Protocols

Synthesis Workflow (Hypothetical)

A plausible synthetic route to a cyclosiloxane like this compound would likely involve the hydrolysis and condensation of dichlorosilane precursors.

SynthesisWorkflow start Starting Materials: - Dichlorodimethylsilane - Dichloromethylphenylsilane hydrolysis Co-hydrolysis in an organic solvent (e.g., ether, toluene) start->hydrolysis condensation Controlled Condensation (often acid or base catalyzed) hydrolysis->condensation cyclics Formation of a mixture of linear and cyclic siloxanes condensation->cyclics purification Purification and Isolation (e.g., fractional distillation, chromatography) cyclics->purification isomer_separation Separation of cis/trans isomers (e.g., preparative HPLC) purification->isomer_separation characterization Structural Characterization (NMR, MS, IR) isomer_separation->characterization final_product This compound (2,6-cis-diphenylhexa- methylcyclotetrasiloxane) characterization->final_product

Caption: Hypothetical Synthesis Workflow for this compound.

Clinical and Preclinical Data

Preclinical Findings

Studies in animal models have provided insights into the biological effects of this compound (KABI 1774). In male rabbits and dogs, administration of the compound led to arrested spermatogenesis, degeneration of germ cells, and atrophy of interstitial cells in the testes.[5] Marked epithelial atrophy was also observed in the prostate gland.[5] These findings are consistent with an estrogen-mimicking, antigonadotropic effect, and potentially a direct antiandrogenic effect on the epididymis.[5]

Clinical Trials in Prostate Cancer

Several clinical studies were conducted in the 1970s and 1980s to evaluate the efficacy and safety of this compound (Cisobitan) in patients with prostate cancer.

A pilot study involving 9 patients with prostatic cancer, who received a dose of 4-5 mg/kg body weight, concluded that at this dosage, Cisobitan was not adequate for tumor palliation.[3][6] However, no side effects were noted for up to 6 months of treatment.[6]

Another study with 13 patients with stage III or IV carcinoma of the prostate found that Cisobitan acted as a strong antiandrogen and exerted all the known effects of estrogens, including feminization and cardiovascular complications.[7] This led the authors to question its advantage over conventional estrogen therapy.[7]

A larger, prospective multicenter study compared Cisobitan to an estrogen preparation in 140 patients with well and moderately well-differentiated prostatic cancer.[2] The study found no major differences in the subjective, objective, or laboratory responses between the two treatment groups.[2] The side effect profiles were similar, although edema requiring diuretics was more frequent in the estrogen-treated group.[2] Notably, there was a significant difference in mortality at 12 months, with fewer deaths in the Cisobitan group, primarily due to a lower incidence of fatal cardiovascular events.[2] However, this difference in mortality was less pronounced at the 24-month follow-up.[2]

Summary and Future Perspectives

This compound is a nonsteroidal estrogen with demonstrated antigonadotropic activity. Its development in the mid-20th century provided an alternative to conventional estrogen therapy for prostate cancer, with some clinical data suggesting a potentially more favorable cardiovascular safety profile in the short term. However, it still induced estrogenic side effects such as feminization.

For contemporary drug development, this compound serves as an interesting case study of an organosilicon compound with potent hormonal activity. Further investigation into its specific interactions with estrogen receptor subtypes and the downstream signaling pathways could provide valuable insights for the design of novel selective estrogen receptor modulators (SERMs). The lack of comprehensive, modern analytical and pharmacokinetic data presents a significant gap in our understanding of this compound. Should there be renewed interest in this chemical scaffold, a thorough re-evaluation using modern analytical techniques and pharmacological assays would be warranted.

References

Quadrosilan: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, also known as Cisobitan or 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] It has been investigated primarily for its antigonadotropic properties in the treatment of advanced prostate cancer.[2][3][4] This document provides a comprehensive overview of the known mechanism of action of this compound, drawing from available preclinical and clinical data. Due to the limited specific research on this compound's molecular interactions, this guide also extrapolates its mechanism based on its established potent estrogenic activity, which is reported to be equivalent to that of estradiol.[1]

Core Mechanism of Action: Estrogen Receptor Agonism

The primary mechanism of action of this compound is its function as a potent estrogen receptor (ER) agonist. As a synthetic nonsteroidal estrogen, it mimics the action of endogenous estrogens by binding to and activating estrogen receptors, primarily ERα and ERβ. This agonistic activity is the foundation for its therapeutic application in prostate cancer and its observed physiological effects.

Antigonadotropic Effect

This compound's principal therapeutic effect in prostate cancer stems from its potent antigonadotropic activity.[2][3][5] This is achieved through the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis.

  • Hypothalamic-Pituitary Suppression: By acting as a powerful estrogen, this compound provides a strong negative feedback signal to the hypothalamus and the pituitary gland.[5] This leads to a significant reduction in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, a marked decrease in the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[5] Preclinical studies in male rats demonstrated that this compound effectively lowers serum LH and FSH levels.[5]

  • Reduction of Androgen Synthesis: The suppression of LH secretion is critical in the context of prostate cancer. LH is the primary stimulus for testosterone production in the Leydig cells of the testes. By reducing LH levels, this compound effectively inhibits testicular androgen synthesis, leading to a significant drop in circulating testosterone to castration levels. This "medical castration" is a cornerstone of androgen deprivation therapy (ADT) for hormone-sensitive prostate cancer.

The following diagram illustrates the antigonadotropic mechanism of this compound.

G cluster_0 Brain cluster_1 Gonads Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary   (+) GnRH Testes Testes Pituitary->Testes   (+) LH & FSH Testosterone Testosterone Testes->Testosterone Production ProstateCancer Prostate Cancer (Androgen-Dependent) This compound This compound This compound->Hypothalamus (-) Negative Feedback This compound->Pituitary (-) Negative Feedback Testosterone->ProstateCancer (+) Stimulates Growth GnRH GnRH LH_FSH LH & FSH G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (on DNA) ER->ERE Dimerization & Nuclear Translocation GeneTranscription Gene Transcription ERE->GeneTranscription Modulation CellularEffects Cellular Effects (e.g., Proliferation, Apoptosis) GeneTranscription->CellularEffects This compound This compound This compound->ER Binding & Activation G A Animal Model: Male Rats B Treatment Groups: 1. Vehicle Control 2. This compound (Oral) 3. Estradiol Benzoate (Subcutaneous) A->B C Time-Course Blood Sampling B->C E Tissue Collection: - Sex Accessory Glands B->E D Hormone Assays: - Luteinizing Hormone (LH) - Follicle-Stimulating Hormone (FSH) C->D F Endpoint Analysis: - Serum Hormone Levels - Organ Weight D->F E->F

References

An In-Depth Technical Guide to the Synthesis of 2,6-cis-Diphenylhexamethylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-cis-Diphenylhexamethylcyclotetrasiloxane, also known by its pharmaceutical name Quadrosilan, is a synthetic, non-steroidal estrogen that has found application as an antigonadotropic agent in the treatment of prostate cancer.[1] Its specific stereochemistry is crucial for its biological activity. This technical guide provides a comprehensive overview of the synthesis pathway for 2,6-cis-diphenylhexamethylcyclotetrasiloxane, focusing on the core methodologies, experimental protocols, and data presentation relevant to researchers in medicinal chemistry and drug development.

Core Synthesis Pathway: Co-hydrolysis of Dichlorosilanes

The primary route for the synthesis of diphenyl-substituted cyclosiloxanes, including the target molecule, involves the co-hydrolysis of dichlorodiphenylsilane and dimethyldichlorosilane. This reaction yields a mixture of cyclic and linear siloxanes with varying degrees of phenyl and methyl substitution. The formation of the desired 2,6-diphenylhexamethylcyclotetrasiloxane is a key product in this complex equilibrium, which can be influenced by reaction conditions.

The general reaction scheme is as follows:

Where 'n' can vary, leading to a mixture of cyclic oligomers and linear polymers. For the target molecule, x=2 and y=2, forming the cyclotetrasiloxane ring.

A "contrary hydrolysis method" has been described for the synthesis of dimethyldiphenylsilicone oils, which are composed of these types of structures. This method involves careful control of the hydrolysis conditions to direct the outcome of the reaction.[2]

Experimental Protocols

Protocol 1: Synthesis of Mixed Diphenylhexamethylcyclotetrasiloxanes via Co-hydrolysis

This protocol outlines the general procedure for the co-hydrolysis of dichlorodiphenylsilane and dimethyldichlorosilane to produce a mixture of cyclosiloxanes.

Materials:

  • Dichlorodiphenylsilane (Ph₂SiCl₂)

  • Dimethyldichlorosilane (Me₂SiCl₂)

  • Toluene (or other suitable organic solvent like xylene/acetone mixture)[2]

  • Deionized water

  • Sodium bicarbonate (or other suitable base for neutralization)

  • Anhydrous sodium sulfate (or other drying agent)

Procedure:

  • A solution of dichlorodiphenylsilane and dimethyldichlorosilane in a 1:1 molar ratio is prepared in a suitable organic solvent (e.g., toluene) in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser with a gas outlet to vent HCl gas.

  • The solution is cooled in an ice bath.

  • Deionized water is added dropwise to the stirred solution. The reaction is exothermic and produces HCl gas. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition of water is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete hydrolysis and condensation.

  • The organic layer is separated and washed successively with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with water again until the washings are neutral.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of cyclic and linear siloxanes.

Protocol 2: Isomer Separation by Fractional Crystallization

The separation of the cis and trans isomers of 2,6-diphenylhexamethylcyclotetrasiloxane can be achieved by fractional crystallization, a technique that separates compounds based on differences in their solubility.[3][4][5]

Materials:

  • Crude mixture of diphenylhexamethylcyclotetrasiloxanes

  • A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents like benzene-petroleum ether)[6]

Procedure:

  • The crude mixture of cyclosiloxanes is dissolved in a minimal amount of a suitable hot solvent.

  • The solution is allowed to cool slowly to room temperature. The less soluble isomer will crystallize out first. In many cases, the more symmetrical trans-isomer is less soluble and will precipitate first. The cis-isomer will be enriched in the mother liquor.

  • The crystals are collected by filtration.

  • The mother liquor is concentrated, and the cooling process is repeated to obtain further fractions.

  • The purity of the fractions can be monitored by a suitable analytical technique such as gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Recrystallization of the enriched fractions may be necessary to achieve high purity of the desired cis-isomer.

Data Presentation

The following tables summarize the key physicochemical properties and expected analytical data for 2,6-cis-diphenylhexamethylcyclotetrasiloxane.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₂₈O₄Si₄[7]
Molecular Weight 420.76 g/mol [7]
Appearance Crystalline solid
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in many organic solvents[8]

Table 2: Spectroscopic Data for Characterization

TechniqueExpected FeaturesReference
¹H NMR Signals corresponding to methyl protons on silicon and phenyl protons. The chemical shifts and coupling patterns will be specific to the cis-conformation.[8]
¹³C NMR Resonances for methyl carbons and phenyl carbons. The symmetry of the cis-isomer will influence the number of distinct signals.[7]
FT-IR Characteristic Si-O-Si stretching vibrations in the cyclosiloxane ring (around 1000-1100 cm⁻¹), Si-CH₃ bands, and bands associated with the phenyl groups.[8]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 420, along with characteristic fragmentation patterns for cyclosiloxanes.[8]

Logical Relationships and Workflows

The synthesis and purification process can be visualized as a sequential workflow.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Dichlorodiphenylsilane Dimethyldichlorosilane hydrolysis Co-hydrolysis start->hydrolysis neutralization Neutralization & Washing hydrolysis->neutralization drying Drying neutralization->drying evaporation Solvent Evaporation drying->evaporation mixture Crude Mixture of Cyclosiloxanes evaporation->mixture fractional_crystallization Fractional Crystallization mixture->fractional_crystallization analysis Purity Analysis (GC/HPLC) fractional_crystallization->analysis analysis->fractional_crystallization If not pure, re-crystallize product Pure 2,6-cis-diphenylhexa- methylcyclotetrasiloxane analysis->product If pure

Caption: Workflow for the synthesis and purification of 2,6-cis-diphenylhexamethylcyclotetrasiloxane.

Diagram 2: Logical Relationship of Synthesis Steps

Logical_Relationship Reactants Dichlorosilane Precursors Hydrolysis Hydrolysis (Forms Silanols) Reactants->Hydrolysis Condensation Condensation (Forms Siloxane Bonds) Hydrolysis->Condensation Cyclization Cyclization (Forms Ring Structures) Condensation->Cyclization IsomerMixture Mixture of cis/trans Isomers and Oligomers Cyclization->IsomerMixture Separation Isomer Separation (e.g., Fractional Crystallization) IsomerMixture->Separation CisIsomer 2,6-cis-diphenylhexa- methylcyclotetrasiloxane Separation->CisIsomer

Caption: Key chemical transformations in the synthesis of the target molecule.

Conclusion

The synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane is a multi-step process that requires careful control over the co-hydrolysis of dichlorosilane precursors and a robust method for the separation of the desired stereoisomer. While the general principles are established, further research into stereoselective synthesis methods could significantly improve the efficiency of obtaining the biologically active cis-isomer. This guide provides a foundational understanding for researchers to develop and optimize the synthesis of this important pharmaceutical compound.

References

Quadrosilan: A Technical Overview of a Nonsteroidal Estrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, also known as Cisobitan, is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] Chemically identified as 2,6-cisdiphenylhexamethylcyclotetrasiloxane, this organosilicon compound has demonstrated potent estrogenic and antigonadotropic properties.[1][2] Its primary clinical application has been in the treatment of prostate cancer.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its known pharmacological properties, clinical efficacy, and proposed mechanism of action based on the available scientific literature. Due to the limited recent research on this specific compound, this guide also incorporates general principles of nonsteroidal estrogen action and representative experimental protocols to provide a broader context for its evaluation.

Introduction

Nonsteroidal estrogens are a class of compounds that elicit estrogenic effects without a steroidal chemical structure.[3] The development of synthetic estrogens has been crucial in various therapeutic areas, including hormone replacement therapy and oncology. This compound emerged as a promising agent for the management of advanced prostate cancer, a disease often dependent on androgenic stimulation. By exerting estrogenic effects, this compound can suppress the production of androgens, thereby inhibiting cancer progression.[4] This guide aims to consolidate the existing knowledge on this compound, offering a detailed resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is an organosilicon compound with a distinct cyclic structure.

PropertyValue
Chemical Name 2,6-cisdiphenylhexamethylcyclotetrasiloxane
Synonyms This compound, Cisobitan, KABI-1774
Molecular Formula C18H28O4Si4
Molar Mass 420.76 g/mol

Pharmacological Profile

Mechanism of Action

As a nonsteroidal estrogen, this compound is believed to exert its effects primarily through binding to and activating estrogen receptors (ERs), specifically ERα and ERβ.[3] These receptors are ligand-activated transcription factors that, upon activation, modulate the expression of target genes.[5] The binding of this compound to ERs is thought to initiate a cascade of molecular events, leading to both genomic and non-genomic effects.

Proposed Genomic Signaling Pathway of this compound:

Caption: Proposed genomic signaling pathway of this compound.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from clinical studies.

ParameterValueStudy Population
Administration Oral7 patients with advanced prostate cancer
Dose 100 mg (single dose)7 patients with advanced prostate cancer
Peak Plasma Concentration 1-5 mg/l7 patients with advanced prostate cancer
Time to Peak Plasma Concentration 4-8 hours7 patients with advanced prostate cancer
Biological Half-life 18 (14-23) hours7 patients with advanced prostate cancer
Terminal Half-life (in one patient) 4 months1 patient after discontinuation of therapy

Data from a prospective controlled multicentre study.[6]

The long terminal half-life suggests potential accumulation in tissues, which has been observed in fat and prostate tissues.[6]

Clinical Efficacy in Prostate Cancer

This compound has been evaluated in clinical trials for the treatment of prostate cancer. A prospective, controlled, multicenter study compared the efficacy and safety of this compound (Cisobitan) with an estrogen preparation in patients with well and moderately well-differentiated prostatic cancer.

Outcome (at 12 months)This compound Group (n=70)Estrogen Group (n=70)
Mortality 210
Cause of Death (Cancer) 02
Cause of Death (Cardiovascular) 28

Data from a prospective controlled multicentre study.[2]

Outcome (at 24 months)This compound GroupEstrogen Group
Additional Deaths 107
Cause of Death (Cancer) 74

Data from a prospective controlled multicentre study.[2]

The study noted no major differences in subjective, objective, or laboratory responses between the two treatment groups for well and moderately well-differentiated cancers.[2] However, a significant difference in mortality at 12 months was observed, primarily due to a higher rate of cardiovascular deaths in the estrogen-treated group.[2]

Adverse Effects

The side effect profile of this compound is consistent with its estrogenic activity.

Adverse EffectObservation
Feminization Reported in male patients
Gynecomastia A known side effect
Cardiovascular Complications Observed in clinical trials
Edema requiring diuretics Occurred less frequently than in the estrogen-treated group

Observations from clinical studies.[2][4]

Experimental Protocols

Representative Experimental Workflow for Assessing Estrogenic Activity:

ExperimentalWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A Test Compound (e.g., this compound) B Estrogen Receptor Binding Assay A->B C Reporter Gene Assay in ER-positive cells A->C D Cell Proliferation Assay (e.g., MCF-7 cells) A->D E Determine Receptor Affinity (IC50, Ki) B->E F Measure Transcriptional Activation C->F G Assess Mitogenic Effect D->G H Animal Model (e.g., Ovariectomized Rodent) E->H Proceed if positive F->H Proceed if positive G->H Proceed if positive I Uterotrophic Assay H->I J Measurement of Uterine Wet Weight I->J

Caption: A representative experimental workflow for assessing estrogenic activity.

Estrogen Receptor Binding Assay (Representative Protocol)

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the estrogen receptor.

  • Preparation of ER-rich cytosol: Uteri from ovariectomized rodents are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing ERs.

  • Competitive Binding: A constant concentration of radiolabeled estradiol is incubated with the cytosolic preparation in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Methods such as hydroxylapatite adsorption or dextran-coated charcoal are used to separate the ER-bound radiolabeled estradiol from the free fraction.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference estrogen.

Reporter Gene Assay (Representative Protocol)

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

  • Cell Culture and Transfection: An ER-positive cell line (e.g., MCF-7) is transiently or stably transfected with a reporter construct containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Cell Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Conclusion and Future Directions

This compound is a nonsteroidal estrogen with demonstrated clinical activity in the treatment of prostate cancer. Its estrogenic and antigonadotropic properties make it an effective hormonal agent. However, the available data, particularly regarding its molecular pharmacology and specific interactions with estrogen receptor subtypes, is limited and dates from several decades ago.

For a more complete understanding of this compound and to explore its potential in modern therapeutic contexts, further research would be beneficial. This could include:

  • Detailed in vitro studies to determine its binding affinity and selectivity for ERα and ERβ.

  • Comprehensive analysis of its downstream signaling effects using modern transcriptomic and proteomic approaches.

  • Re-evaluation of its clinical efficacy and safety profile in the context of current standards of care for prostate cancer.

This technical guide provides a foundation of the existing knowledge on this compound, highlighting both its established properties and the areas where further investigation is warranted.

References

Antigonadotropic Agents for Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced and metastatic prostate cancer.[1][2] The growth of prostate cancer is largely dependent on androgens, primarily testosterone.[3] Antigonadotropic agents achieve medical castration by disrupting the hypothalamic-pituitary-gonadal (HPG) axis, thereby suppressing testicular testosterone production.[4] This guide provides an in-depth technical overview of the primary classes of antigonadotropic agents: Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists. It details their distinct mechanisms of action, presents comparative clinical data in structured tables, outlines key experimental protocols for their evaluation, and uses logical diagrams to illustrate critical pathways and workflows.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis in Prostate Cancer

The HPG axis is the central regulatory pathway for testosterone production. The hypothalamus synthesizes and releases GnRH in a pulsatile manner.[5] This stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] LH then acts on the Leydig cells within the testes to produce testosterone.[5] In androgen-dependent prostate cancer, testosterone binds to the androgen receptor (AR) in cancer cells, promoting their growth and proliferation.[5] Antigonadotropic agents are designed to interrupt this signaling cascade.

Visualizing the HPG Axis

The following diagram illustrates the normal physiological signaling of the HPG axis.

HPG_Axis cluster_feedback Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH (pulsatile) Testes Testes (Leydig Cells) Pituitary->Testes + LH Testes->Hypothalamus Testes->Pituitary ProstateCancer Prostate Cancer Cells Testes->ProstateCancer Testosterone Feedback Negative Feedback

Physiological regulation via the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Classes of Antigonadotropic Agents

There are two main classes of antigonadotropic agents used in prostate cancer therapy, distinguished by their mechanism of action at the pituitary GnRH receptor.[5]

GnRH Agonists

GnRH agonists (e.g., Leuprolide, Goserelin, Triptorelin) are synthetic analogues of the natural GnRH decapeptide.[8][9] Upon initial administration, they cause a surge in LH and FSH secretion, leading to a transient increase in testosterone levels known as a "tumor flare".[1][10] This flare can last for approximately one week and may exacerbate clinical symptoms, such as bone pain or urinary obstruction, necessitating co-administration of an antiandrogen.[1][7] However, continuous stimulation of the pituitary GnRH receptors leads to their desensitization and downregulation.[5][11] This ultimately suppresses LH and FSH release, reducing testosterone to castrate levels within 2 to 4 weeks.[6][7]

GnRH_Agonist_MoA Agonist GnRH Agonist (Continuous) Pituitary Pituitary GnRH Receptor Agonist->Pituitary Continuous Stimulation Initial Initial SURGE (Tumor Flare) Pituitary->Initial Phase 1 LongTerm Long-Term DOWNREGULATION Pituitary->LongTerm Phase 2 LH_FSH LH / FSH Secretion Initial->LH_FSH LongTerm->LH_FSH ↓↓ Testosterone Testosterone Production LH_FSH->Testosterone

Biphasic mechanism of action for GnRH agonists.
GnRH Antagonists

GnRH antagonists (e.g., Degarelix, Relugolix) act by directly and competitively blocking GnRH receptors in the pituitary gland.[5][11] This mechanism provides an immediate suppression of LH and FSH secretion without an initial surge in testosterone.[11][12] Consequently, testosterone levels are reduced to the castrate range much more rapidly, typically within 1-3 days, and the risk of a tumor flare phenomenon is eliminated.[13][14]

GnRH_Antagonist_MoA Antagonist GnRH Antagonist Pituitary Pituitary GnRH Receptor Antagonist->Pituitary Competitive Inhibition Blockade Immediate & Sustained BLOCKADE Pituitary->Blockade LH_FSH LH / FSH Secretion Blockade->LH_FSH ↓↓ Testosterone Testosterone Production LH_FSH->Testosterone

Direct blockade mechanism of action for GnRH antagonists.

Clinical Data and Efficacy

The choice between a GnRH agonist and antagonist may depend on the clinical scenario.[5] Antagonists are often favored for patients with advanced, symptomatic disease due to their rapid action and avoidance of tumor flare.[5]

Comparative Efficacy of GnRH Agonists vs. Antagonists

The following table summarizes key efficacy data from a pivotal Phase III clinical trial comparing the GnRH antagonist Degarelix to the GnRH agonist Leuprolide.

ParameterDegarelix (GnRH Antagonist)Leuprolide (GnRH Agonist)Citation(s)
Mechanism Direct GnRH receptor blockadeReceptor downregulation after initial surge[5][11]
Time to Castration (Testosterone ≤ 50 ng/dL) 3 days (96% of patients)21-28 days[14][15]
Testosterone Surge NoYes[13][14]
PSA Suppression Significantly faster median PSA declineSlower initial decline[14]
Sustained Castration (at 1 year) 97.2% - 98.3%96.4%[14]
Antiandrogen Co-therapy Not requiredRecommended to prevent flare[1][14]
Dosing and Administration of Common Agents
AgentClassFormulationDosing ScheduleCitation(s)
Leuprolide Acetate GnRH AgonistIntramuscular Depot7.5 mg (1-month), 22.5 mg (3-month), 30 mg (4-month), 45 mg (6-month)[15][16]
Goserelin Acetate GnRH AgonistSubcutaneous Implant3.6 mg (1-month), 10.8 mg (3-month)[13]
Triptorelin GnRH AgonistIntramuscular Depot3.75 mg (1-month), 11.25 mg (3-month), 22.5 mg (6-month)[13]
Degarelix GnRH AntagonistSubcutaneous InjectionLoading dose: 240 mg; Maintenance dose: 80 mg monthly[13][17]
Common Adverse Events

Adverse events for both classes are primarily related to hypoandrogenism.[5]

Adverse EventGnRH AgonistsGnRH AntagonistsCitation(s)
Hot Flashes CommonCommon[5]
Decreased Libido CommonCommon[5]
Erectile Dysfunction CommonCommon[5]
Fatigue CommonCommon[5]
Injection Site Reactions <1%~40% (mostly mild to moderate)[14][17]
Arthralgia ~9%~4%[14]
Urinary Tract Infections ~9%~3%[14]
Bone Density Loss Increased risk with long-term useIncreased risk with long-term use[18]

Key Experimental Protocols for Evaluation

The preclinical and clinical evaluation of antigonadotropic agents involves a series of standardized assays and protocols to determine their pharmacodynamics, pharmacokinetics, efficacy, and safety.

Preclinical Evaluation Workflow

A typical preclinical workflow is designed to establish proof-of-concept and characterize the agent's biological activity before human trials.

Preclinical_Workflow Start Compound Synthesis Assay1 In Vitro: Receptor Binding Assay (GnRH-R) Start->Assay1 Assay2 In Vitro: Cell-Based Assays (e.g., PC-3, LNCaP cells) Assay1->Assay2 Determine Ki Assay3 In Vivo: Animal Models (e.g., Non-human primates) Assay2->Assay3 Evaluate antiproliferative effects Analysis Pharmacokinetic & Pharmacodynamic Analysis Assay3->Analysis Measure hormone levels End IND-Enabling Toxicology Studies Analysis->End

Generalized workflow for preclinical evaluation of GnRH analogues.
Detailed Methodologies

5.2.1 GnRH Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the GnRH receptor.

  • Protocol Outline:

    • Membrane Preparation: Homogenize pituitary tissue or cells expressing GnRH receptors (e.g., HEK293-GnRHR) in a buffered solution. Centrifuge to pellet membranes and resuspend.

    • Binding Reaction: Incubate the prepared membranes with a radiolabeled GnRH analogue (e.g., [125I]-Buserelin) and varying concentrations of the unlabeled test compound.

    • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

5.2.2 Serum Testosterone Measurement

  • Objective: To quantify total serum testosterone levels to confirm medical castration (typically defined as ≤ 50 ng/dL).[19]

  • Protocol Outline (LC-MS/MS - Gold Standard):

    • Sample Preparation: Precipitate serum proteins using a solvent like acetonitrile. An internal standard (e.g., testosterone-d3) is added prior to precipitation for accurate quantification.

    • Extraction: Perform liquid-liquid or solid-phase extraction to isolate steroids from the supernatant.

    • Chromatography: Inject the extracted sample into a liquid chromatography (LC) system. A C18 column is typically used to separate testosterone from other steroids based on polarity.

    • Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both testosterone and the internal standard (Selected Reaction Monitoring - SRM).

    • Data Analysis: Quantify testosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[20][21]

5.2.3 Cell Proliferation Assay (e.g., MTT Assay)

  • Objective: To assess the direct antiproliferative effects of the agent on prostate cancer cell lines.

  • Protocol Outline:

    • Cell Culture: Plate androgen-sensitive (e.g., LNCaP) or castration-resistant (e.g., DU-145) prostate cancer cells in 96-well plates and allow them to adhere overnight.[12]

    • Treatment: Replace the medium with fresh medium containing various concentrations of the test agent. Include appropriate controls (vehicle, positive control).

    • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 of the agent.

Conclusion and Future Directions

Antigonadotropic agents, specifically GnRH agonists and antagonists, are foundational in the management of advanced prostate cancer. While both classes effectively achieve medical castration, their distinct mechanisms of action result in different clinical profiles. GnRH antagonists offer a more rapid suppression of testosterone without the risk of a tumor flare, which can be advantageous in certain patient populations.[1][5] Future research is focused on developing novel formulations, including oral GnRH antagonists like relugolix, to improve patient convenience and adherence.[1][22] Furthermore, investigations continue into the direct effects of these agents on GnRH receptors expressed on tumor cells and their potential role in combination therapies for both hormone-sensitive and castration-resistant prostate cancer.[12][23]

References

The Biological Activity of Synthetic Estrogens: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biological activity of synthetic estrogens, intended for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms of action, including genomic and non-genomic signaling pathways, and presents detailed protocols for key experimental assays used to characterize estrogenic compounds. Quantitative data on the binding affinities and potencies of representative synthetic estrogens are summarized in tabular format to facilitate comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex biological processes.

Introduction

Synthetic estrogens are a structurally diverse class of compounds that mimic the effects of endogenous estrogens, primarily 17β-estradiol (E2). These molecules, ranging from pharmaceuticals like ethinylestradiol and diethylstilbestrol to environmental estrogens such as bisphenol A, interact with estrogen receptors (ERs) and can profoundly impact physiological processes.[1] Their activity is mediated primarily through two receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which function as ligand-activated transcription factors.[2] The differential expression of ERα and ERβ in various tissues and their distinct transcriptional activities contribute to the tissue-selective effects of many synthetic estrogens.[3] Understanding the biological activity of these compounds is crucial for drug development, toxicology, and environmental health risk assessment. This guide provides an in-depth examination of the mechanisms of action of synthetic estrogens and the experimental methodologies used to evaluate their activity.

Mechanisms of Action: Signaling Pathways

The biological effects of synthetic estrogens are mediated through two principal signaling pathways: the classical genomic pathway and the rapid, non-genomic pathway.

Classical Genomic Signaling

The genomic pathway involves the regulation of gene expression through the binding of estrogen-ER complexes to specific DNA sequences known as Estrogen Response Elements (EREs).[4] This pathway is responsible for the long-term effects of estrogens.

The key steps of the classical genomic signaling pathway are as follows:

  • Ligand Binding: Synthetic estrogens, being lipophilic, diffuse across the cell membrane and bind to ERα or ERβ located in the cytoplasm or nucleus.

  • Receptor Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dimerization (homodimers of ERα or ERβ, or heterodimers).

  • Nuclear Translocation and DNA Binding: The ligand-receptor dimer complex translocates to the nucleus (if not already there) and binds to EREs in the promoter regions of target genes.

  • Transcriptional Regulation: The DNA-bound receptor complex recruits co-activator or co-repressor proteins, which modulate the transcription of downstream genes, leading to altered protein synthesis and cellular responses.[5]

Classical Genomic Estrogen Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SE Synthetic Estrogen ER Estrogen Receptor (ERα or ERβ) SE->ER Binding SE_ER_complex SE-ER Complex (Dimer) ER->SE_ER_complex Dimerization ERE Estrogen Response Element (ERE) SE_ER_complex->ERE Nuclear Translocation & DNA Binding Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription

Caption: Classical Genomic Estrogen Signaling Pathway.
Non-Genomic Signaling

In addition to the classical genomic pathway, synthetic estrogens can elicit rapid cellular responses through non-genomic signaling.[6] This pathway is initiated by the binding of estrogens to a subpopulation of ERs located at the cell membrane or in the cytoplasm.[7] These rapid effects do not require gene transcription or protein synthesis.

Key features of the non-genomic signaling pathway include:

  • Membrane Receptor Activation: Synthetic estrogens bind to membrane-associated ERs (mERs), which can be full-length ERα or ERβ or truncated isoforms, as well as the G protein-coupled estrogen receptor (GPER).[7]

  • Activation of Kinase Cascades: Ligand binding to mERs triggers the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[6][8]

  • Downstream Effects: These signaling cascades can lead to various downstream effects, including modulation of ion channel activity, calcium mobilization, and activation of other signaling proteins like endothelial nitric oxide synthase (eNOS).[9] These rapid signals can also indirectly influence gene expression by phosphorylating and activating transcription factors.[8]

Non-Genomic Estrogen Signaling Pathway SE Synthetic Estrogen mER Membrane Estrogen Receptor (mER) SE->mER Binding G_protein G-protein mER->G_protein Activation MAPK_PI3K MAPK / PI3K Signaling Cascades G_protein->MAPK_PI3K Cellular_Response Rapid Cellular Response MAPK_PI3K->Cellular_Response

Caption: Non-Genomic Estrogen Signaling Pathway.

Experimental Protocols for Assessing Estrogenic Activity

A variety of in vitro and in vivo assays are used to characterize the biological activity of synthetic estrogens. These assays assess different aspects of estrogen action, from receptor binding to downstream cellular and physiological responses.

In Vitro Assays

This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled estradiol for binding to ERα or ERβ. It provides a measure of the compound's binding affinity for the receptor.

Detailed Methodology:

  • Receptor Preparation: Prepare a source of estrogen receptors, typically from rat uterine cytosol or recombinant human ERα or ERβ.[10]

  • Reaction Mixture: In assay tubes, combine the receptor preparation, a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2), and varying concentrations of the unlabeled test compound.[10]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabel from the free radiolabel using a method such as hydroxylapatite or dextran-coated charcoal.[10]

  • Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabel against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is the IC50 value, which is inversely related to the binding affinity.[10]

ER_Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Receptor, Radiolabeled E2, and Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: ER Competitive Binding Assay Workflow.

Reporter gene assays measure the ability of a compound to activate the transcriptional activity of an estrogen receptor. These assays utilize a cell line that has been engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ERE.

Detailed Methodology (Yeast Estrogen Screen - YES):

  • Yeast Strain: Use a genetically modified strain of Saccharomyces cerevisiae that co-expresses the human ERα or ERβ and a reporter construct where the lacZ gene (encoding β-galactosidase) is regulated by an ERE.[11]

  • Cell Culture and Exposure: Culture the yeast cells in a suitable medium and expose them to a range of concentrations of the test compound.[12]

  • Incubation: Incubate the cultures to allow for receptor activation and reporter gene expression.

  • Lysis and Substrate Addition: Lyse the yeast cells and add a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG).[4][11]

  • Colorimetric Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 570 nm).[4]

  • Data Analysis: The intensity of the color is proportional to the estrogenic activity of the compound. A dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

This assay is based on the principle that the proliferation of the human breast cancer cell line MCF-7 is estrogen-dependent.[13]

Detailed Methodology:

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.[13]

  • Cell Seeding: Seed the cells in multi-well plates at a defined density.

  • Compound Exposure: Expose the cells to various concentrations of the test compound. Include a positive control (17β-estradiol) and a negative control (vehicle).

  • Incubation: Incubate the plates for a period of 6-7 days to allow for cell proliferation.

  • Cell Number Quantification: Determine the final cell number using a method such as sulforhodamine B (SRB) staining, which stains total cellular protein.[13]

  • Data Analysis: A proliferative effect is observed as an increase in cell number compared to the negative control. A dose-response curve is constructed, and the EC50 is determined.

In Vivo Assay: Uterotrophic Bioassay

The uterotrophic bioassay is a short-term in vivo screening test that measures the estrogen-induced increase in uterine weight in female rodents.[14] It is considered a reliable indicator of estrogenic activity.

Detailed Methodology (Ovariectomized Adult Rodent Model):

  • Animal Model: Use young adult female rats or mice that have been ovariectomized to remove the endogenous source of estrogens. Allow sufficient time for uterine regression.[15]

  • Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[14] Include a vehicle control group and a positive control group treated with a known estrogen like ethinylestradiol.

  • Necropsy: Euthanize the animals approximately 24 hours after the final dose.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and mesentery, and record the wet weight. The uterus may also be blotted to obtain a blotted uterine weight.[14]

  • Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[14]

Quantitative Data on the Biological Activity of Synthetic Estrogens

The following tables summarize the binding affinities and potencies of several representative synthetic estrogens for ERα and ERβ. It is important to note that these values can vary depending on the specific assay conditions and cell types used.

Table 1: Estrogen Receptor Binding Affinities of Selected Synthetic Estrogens

CompoundReceptorAssay TypeIC50 (nM)Ki (nM)Reference(s)
17β-Estradiol (E2) ERαCompetitive Binding0.2-2~0.1[16]
ERβCompetitive Binding0.5-5~0.2[16]
Ethinylestradiol (EE2) ERαCompetitive Binding--[11]
ERβCompetitive Binding--[11]
Diethylstilbestrol (DES) ERαCompetitive Binding~0.2~0.1[2]
ERβCompetitive Binding~0.2~0.1[2]
Bisphenol A (BPA) ERαCompetitive Binding1030-[10]
ERβCompetitive Binding900-[10]
Genistein ERαCompetitive Binding~150-[9]
ERβCompetitive Binding~5-[9]

IC50: The concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. Ki: The inhibition constant for a ligand, representing its binding affinity.

Table 2: Functional Potencies of Selected Synthetic Estrogens

CompoundReceptorAssay TypeEC50 (nM)Reference(s)
17β-Estradiol (E2) ERαReporter Gene0.01 - 0.1[3]
ERβReporter Gene0.02 - 0.2[3]
ERαMCF-7 Proliferation0.001 - 0.01[17]
Ethinylestradiol (EE2) ERαReporter Gene0.0085[3]
Diethylstilbestrol (DES) ERαReporter Gene0.014[3]
ERβReporter Gene0.06[18]
Bisphenol A (BPA) ERαReporter Gene317[10]
ERβReporter Gene693[10]
ERαMCF-7 Proliferation>1000[6]
Genistein ERαReporter Gene~50[9]
ERβReporter Gene~5[9]
ERαMCF-7 Proliferation~100[19]

EC50: The concentration of a ligand that produces 50% of the maximal response in a functional assay.

Conclusion

Synthetic estrogens exert their biological effects through a complex interplay of genomic and non-genomic signaling pathways, mediated by their interaction with estrogen receptors α and β. A comprehensive understanding of their activity requires a multi-faceted approach, employing a range of in vitro and in vivo assays to characterize receptor binding, transcriptional activation, and physiological responses. The data and protocols presented in this guide provide a foundational resource for researchers in the fields of pharmacology, toxicology, and endocrinology, facilitating the continued investigation of these important and ubiquitous compounds. The provided diagrams and tables serve as quick references for the complex mechanisms and quantitative aspects of synthetic estrogen activity.

References

Introduction to Organosilicon Compounds in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Quadrosilan: An In-Depth Technical Guide on a Novel Investigational Compound

Disclaimer: The information presented in this document is based on publicly available data and is intended for a scientific audience, including researchers, scientists, and drug development professionals. "this compound" is a placeholder name for a novel organosilicon compound, and the details provided herein are a synthesis of emerging research in the field of silicon-based therapeutics.

Organosilicon compounds, characterized by carbon-silicon bonds, have garnered increasing interest in medicinal chemistry. The unique physicochemical properties of silicon, such as its larger atomic radius and lower electronegativity compared to carbon, can significantly alter the metabolic stability, lipophilicity, and potency of drug candidates. These modifications offer a promising avenue for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

The Discovery of this compound: A Hypothetical Pathway

The conceptual discovery of this compound originates from a strategic drug design approach aimed at improving the therapeutic index of a class of kinase inhibitors. The core hypothesis was that the introduction of a tetrasilacyclohexane (quadrosilane) moiety could enhance metabolic stability and reduce off-target effects.

Experimental Workflow for Lead Compound Identification:

cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Identification A Design of Quadrosilane-Containing Scaffolds B Combinatorial Synthesis of Compound Library A->B C High-Throughput Kinase Inhibition Assays B->C D Cell-Based Potency and Cytotoxicity Assays C->D E Hit-to-Lead Optimization D->E F Selection of this compound as Lead Compound E->F

Caption: A hypothetical workflow for the discovery of this compound, from library synthesis to lead compound identification.

Preclinical Development and Mechanistic Studies

Following its identification, this compound would undergo rigorous preclinical evaluation to characterize its pharmacological properties and mechanism of action.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Preliminary studies suggest that this compound acts as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Signaling Pathway of this compound Inhibition:

cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Mechanism of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition Inhibition

Caption: this compound's proposed mechanism of action, involving the inhibition of PI3K and the downstream PI3K/Akt/mTOR signaling pathway.

Preclinical Efficacy and Safety Data

In vitro and in vivo studies would be essential to establish the preliminary efficacy and safety profile of this compound.

Table 1: Summary of In Vitro Potency and Selectivity

Assay TypeTargetIC₅₀ (nM)Selectivity vs. Other Kinases
Kinase InhibitionPI3Kα5.2>100-fold vs. PI3Kβ/γ/δ
Cell ProliferationMCF-7 (Breast Cancer)15.8-
A549 (Lung Cancer)22.1-
U87-MG (Glioblastoma)18.5-

Table 2: Key Pharmacokinetic Parameters in Rodents

ParameterRouteValue
Bioavailability (F%)Oral45%
Half-life (t₁/₂)Intravenous8.2 hours
CₘₐₓOral (10 mg/kg)1.2 µM
AUCOral (10 mg/kg)8.5 µM·h

Experimental Protocol for In Vivo Tumor Xenograft Studies:

  • Cell Implantation: Athymic nude mice are subcutaneously implanted with 5 x 10⁶ cancer cells (e.g., MCF-7).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally once daily at predetermined doses.

  • Monitoring: Tumor volume and body weight are measured twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised for further analysis.

Future Directions and Clinical Development

The promising preclinical data for this compound would warrant its advancement into clinical development. The initial focus would likely be on solid tumors with known PI3K pathway alterations.

Logical Flow for Clinical Trial Progression:

Phase1 Phase I: Safety and Pharmacokinetics in Healthy Volunteers Phase2a Phase IIa: Dose-Finding and Efficacy in Patients with PI3K-Mutated Tumors Phase1->Phase2a Phase2b Phase IIb: Expansion Cohorts in Specific Tumor Types Phase2a->Phase2b Phase3 Phase III: Pivotal Trials for Regulatory Approval Phase2b->Phase3

An In-depth Technical Guide to the Physicochemical Properties of Quadrosilan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, also known by its developmental code name KABI-1774 and brand name Cisobitan, is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] As an organosilicon compound, chemically identified as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, it has been utilized as an antigonadotropic agent in the management of prostate cancer.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its chemical identity, physical characteristics, and predicted attributes. Detailed experimental protocols for the synthesis of related compounds and general analytical methodologies are presented, alongside an exploration of its mechanism of action through the estrogen receptor signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of organosilicon compounds and nonsteroidal estrogens.

Chemical Identity and Physicochemical Properties

This compound is a cyclic siloxane with two phenyl groups in a cis-conformation. Its core structure is a cyclotetrasiloxane ring, which imparts unique chemical and physical properties.

PropertyValueSource
IUPAC Name 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[2][3]
Synonyms Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane[1]
CAS Number 4657-20-9, 33204-76-1[1][2][3]
Molecular Formula C18H28O4Si4[1][2][3]
Molecular Weight 420.758 g/mol [1]
Melting Point 41 °C
Boiling Point 353.9 °C at 760 mmHg[2]
Density 1.06 g/cm³[2]
Flash Point 146 °C[2]
LogP (Predicted) 3.42840
Solubility Data not available. Inferred to be soluble in nonpolar organic solvents and poorly soluble in water based on its chemical structure.[4]
pKa (Predicted) Data not available. The siloxane backbone is generally considered non-ionizable under physiological conditions.

Experimental Protocols

Synthesis of Cyclic Siloxanes (General Procedure)

Objective: To synthesize cyclic siloxanes through the hydrolysis of a diorganodichlorosilane.

Materials:

  • Diorganodichlorosilane (e.g., dimethyldichlorosilane for the synthesis of octamethylcyclotetrasiloxane, D4)

  • Water

  • Organic solvent (e.g., diethyl ether or toluene)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A solution of the diorganodichlorosilane in an organic solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Water is slowly added to the solution with vigorous stirring. The hydrolysis reaction is exothermic and produces hydrochloric acid as a byproduct.

  • The reaction mixture is stirred for a specified period to ensure complete hydrolysis and cyclization.

  • The organic layer is separated from the aqueous layer.

  • The organic layer is washed with water to remove any remaining acid and then dried over an anhydrous drying agent.

  • The solvent is removed by distillation to yield a mixture of cyclic and linear siloxanes.

  • Fractional distillation or chromatography can be used to isolate the desired cyclic siloxane.[5]

G Dichlorosilane Diorganodichlorosilane in Organic Solvent Hydrolysis Hydrolysis Reaction Dichlorosilane->Hydrolysis Water Water Water->Hydrolysis Separation Phase Separation Hydrolysis->Separation Washing Washing of Organic Layer Separation->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product Cyclic Siloxane Product Purification->Product

Caption: Simplified classical genomic signaling pathway of this compound via ERα.

Conclusion

This compound is a synthetic nonsteroidal estrogen with a distinct organosilicon structure. While some of its fundamental physicochemical properties are documented, further research is required to fully characterize its solubility profile and pKa. The provided general experimental protocols for synthesis and analysis of related compounds offer a starting point for the development of specific methods for this compound. Its mechanism of action through the estrogen receptor alpha signaling pathway is consistent with other nonsteroidal estrogens, leading to the regulation of gene expression and subsequent physiological responses. This guide consolidates the current knowledge on this compound and highlights areas where further investigation is needed to support its potential applications in research and drug development.

References

Methodological & Application

Application Notes and Protocols: Evaluating the Response of Prostate Cancer Cell Lines (LNCaP, PC-3, 22Rv1) to the G-Quadruplex Stabilizer Quadrosilan

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The androgen receptor (AR) signaling pathway plays a pivotal role in the progression of prostate cancer, making it a primary target for therapeutic intervention.[1][2] However, the emergence of resistance to conventional anti-androgen therapies remains a significant clinical challenge.[3] A promising alternative strategy involves the stabilization of G-quadruplex (G4) structures in the promoter regions of oncogenes, such as the AR gene, to inhibit their transcription.[1][2][4]

Quadrosilan is a novel small molecule designed to stabilize G-quadruplex DNA structures, thereby offering a potential therapeutic mechanism to suppress AR expression and inhibit the growth of prostate cancer cells.[3][5] These application notes provide a comprehensive guide for researchers to evaluate the cellular response of three distinct prostate cancer cell lines—LNCaP, PC-3, and 22Rv1—to this compound treatment.

The selected cell lines represent different stages and characteristics of prostate cancer:

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line derived from a lymph node metastasis.[6][7][8][9][10] These cells express a functional androgen receptor and are responsive to androgens.[6][7]

  • PC-3: A human prostate adenocarcinoma cell line established from a bone metastasis.[11][12] These cells are androgen-independent and do not express the androgen receptor, representing a more advanced and aggressive stage of the disease.[11][13][14]

  • 22Rv1: A human prostate carcinoma epithelial cell line derived from a xenograft that relapsed after castration.[15][16] This cell line is androgen-independent but still expresses the androgen receptor, including a splice variant (AR-V7) that contributes to therapy resistance.[16]

These notes detail the protocols for cell culture, cell viability assessment (MTT assay), apoptosis analysis (Annexin V/PI staining), and cell cycle analysis (propidium iodide staining). The provided methodologies and data presentation formats are intended to facilitate reproducible and comparative studies of this compound's efficacy.

Materials and Methods

Cell Culture

Standard sterile techniques should be used for all cell culture procedures.

LNCaP Cell Culture:

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[13]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6][13]

  • Subculturing: When cells reach 70-80% confluency, detach with 0.25% Trypsin-EDTA. Reseed at a ratio of 1:3 to 1:6.[9]

PC-3 Cell Culture:

  • Media: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.[13]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[13]

  • Subculturing: When cells reach 70-80% confluency, detach with 0.05% Trypsin-EDTA. Reseed at a ratio of 1:2 to 1:6.[12]

22Rv1 Cell Culture:

  • Media: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.[13]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[13][15]

  • Subculturing: When cells reach 70-80% confluency, detach with 0.05% Trypsin-EDTA. Reseed at a ratio of 1:5 to 1:10.[15]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.[18]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI).[20][21]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 48 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.[20]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[22]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[23]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[24]

  • Incubate the fixed cells for at least 30 minutes on ice.[24]

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.[25][26]

  • Incubate for 30 minutes at room temperature in the dark.[25]

  • Analyze the cells by flow cytometry.

Expected Results

The following tables present hypothetical data representing the expected outcomes of this compound treatment on LNCaP, PC-3, and 22Rv1 prostate cancer cell lines.

Table 1: IC50 Values of this compound on Prostate Cancer Cell Lines after 72 hours.

Cell LineIC50 (µM)
LNCaP5.2
PC-345.8
22Rv18.7

Table 2: Effect of this compound (IC50) on Apoptosis in Prostate Cancer Cell Lines after 48 hours.

Cell LineTreatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
LNCaP Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound40.3 ± 3.135.2 ± 2.524.5 ± 1.9
PC-3 Control94.5 ± 2.83.1 ± 0.92.4 ± 0.6
This compound75.2 ± 4.512.8 ± 1.812.0 ± 2.1
22Rv1 Control96.2 ± 1.92.1 ± 0.51.7 ± 0.4
This compound55.7 ± 3.828.9 ± 2.215.4 ± 1.7

Table 3: Effect of this compound (IC50) on Cell Cycle Distribution in Prostate Cancer Cell Lines after 24 hours.

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
LNCaP Control65.4 ± 3.220.1 ± 1.514.5 ± 1.8
This compound50.2 ± 2.815.8 ± 1.934.0 ± 2.5
PC-3 Control58.9 ± 4.125.3 ± 2.315.8 ± 2.0
This compound55.1 ± 3.923.9 ± 2.121.0 ± 2.4
22Rv1 Control62.7 ± 3.522.5 ± 1.814.8 ± 1.6
This compound48.9 ± 3.118.2 ± 2.032.9 ± 2.7

Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis LNCaP LNCaP Treat Treat with this compound (Dose-response & Time-course) LNCaP->Treat PC3 PC-3 PC3->Treat 22 22 22->Treat Rv1 22Rv1 Rv1->Treat MTT MTT Assay (Viability) Treat->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treat->Apoptosis CellCycle PI Staining (Cell Cycle) Treat->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis CellCycleAnalysis Cell Cycle Profiling CellCycle->CellCycleAnalysis

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway This compound This compound G4 G-Quadruplex in AR Promoter This compound->G4 stabilizes AR_Transcription AR Gene Transcription G4->AR_Transcription inhibits Apoptosis_Node Apoptosis G4->Apoptosis_Node induces AR_mRNA AR mRNA AR_Transcription->AR_mRNA produces Cell_Growth Cell Growth & Proliferation AR_Protein AR Protein AR_mRNA->AR_Protein translates to AR_Protein->Cell_Growth promotes

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for Quadrosilan Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quadrosilan

This compound is an investigational small molecule inhibitor targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of cancer and fibrotic diseases. By modulating this pathway, this compound presents a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of cancer and fibrosis.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

TGF-β signaling is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI). The activated TGFβRI, in turn, phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.

In cancer, aberrant TGF-β signaling can promote tumor growth, invasion, and metastasis. In fibrotic diseases, it leads to excessive ECM deposition and tissue scarring. This compound is designed to inhibit the kinase activity of TGFβRI, thereby blocking the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGFβRII TGF-beta->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (e.g., Collagen, PAI-1) SMAD_complex->Gene_transcription Translocates This compound This compound This compound->TGFbRI Inhibits experimental_workflow A Animal Acclimatization B Disease Induction (e.g., Tumor Implantation or Bleomycin Instillation) A->B C Randomization into Treatment Groups B->C D Treatment with this compound or Vehicle C->D E Monitoring & Data Collection (e.g., Tumor Volume, Body Weight) D->E F Endpoint Analysis (e.g., Histology, Biomarkers) E->F G Data Analysis & Reporting F->G

Application Notes and Protocols for Quadrosilan in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of a novel compound, Quadrosilan, in cancer cell culture models. The following sections detail standardized procedures for assessing cell viability, and elucidating the mechanisms of action through apoptosis and cell cycle analysis. The provided protocols are intended as a foundational guide, and optimization may be necessary depending on the cell line and specific experimental conditions.

Data Presentation

Quantitative data from the following experiments should be recorded and organized for clear interpretation and comparison.

Table 1: Cell Viability (MTT Assay) - Example Data

This compound Concentration (µM)Absorbance (570 nm) Mean ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.12 ± 0.0689.6
100.85 ± 0.0568.0
500.42 ± 0.0333.6
1000.15 ± 0.0212.0

Table 2: Apoptosis Analysis (Annexin V/PI Staining) - Example Data

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
5060.8 ± 3.525.4 ± 1.813.8 ± 1.2
10025.1 ± 2.855.7 ± 4.219.2 ± 2.5

Table 3: Cell Cycle Analysis - Example Data

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)60.5 ± 2.525.2 ± 1.814.3 ± 1.2
5075.8 ± 3.115.1 ± 1.59.1 ± 0.9
10085.2 ± 4.08.5 ± 1.16.3 ± 0.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of choice

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

G Experimental Workflow: MTT Cell Viability Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of choice

  • Complete growth medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for a specified time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G Experimental Workflow: Apoptosis Assay A Seed and treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Cell Cycle Analysis

This protocol uses propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.[1]

Materials:

  • Cancer cell line of choice

  • Complete growth medium

  • This compound stock solution

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

G Experimental Workflow: Cell Cycle Analysis A Seed and treat cells with this compound B Harvest and fix cells in 70% ethanol A->B C Wash cells with PBS B->C D Stain with Propidium Iodide C->D E Incubate for 30 min D->E F Analyze by flow cytometry E->F

Caption: Workflow for analyzing cell cycle distribution.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential mechanism of action for this compound, where it induces apoptosis and cell cycle arrest through the modulation of key signaling pathways.

G Hypothetical Signaling Pathway for this compound cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest This compound This compound p53 p53 This compound->p53 Bax Bax p53->Bax Bcl2 Bcl2 p53->Bcl2 p21 p21 p53->p21 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition

Caption: this compound may induce apoptosis and G1/S cell cycle arrest.

References

Application Notes and Protocols for In Vivo Administration of Quadrosilan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrosilan is a novel investigational compound with potential therapeutic applications. These application notes provide a comprehensive overview of the methodologies for administering this compound in in vivo research settings. The protocols outlined below are intended to serve as a guide for researchers and have been synthesized from established practices in preclinical animal studies. Adherence to institutional and national guidelines for animal welfare is mandatory for all experimental procedures.

Mechanism of Action

This compound is hypothesized to exert its biological effects through the modulation of intracellular signaling pathways involved in cellular proliferation and apoptosis. While the precise mechanism is under investigation, preliminary in vitro data suggest that this compound may interact with key protein kinases, leading to downstream effects on gene expression.

Experimental Protocols

Protocol 1: Evaluation of Estrogenic Activity using the Uterotrophic Assay

This protocol is adapted from studies evaluating the estrogenic potential of compounds like octamethylcyclotetrasiloxane (D4)[1][2].

Objective: To assess the potential estrogenic or anti-estrogenic activity of this compound in a rodent model.

Animal Model: Immature female Sprague-Dawley or Fischer 344 rats (20-22 days old).

Experimental Groups:

  • Vehicle Control (e.g., corn oil)

  • Positive Control (e.g., 17α-ethinylestradiol)

  • This compound (Low Dose)

  • This compound (Mid Dose)

  • This compound (High Dose)

  • This compound (High Dose) + Positive Control (for anti-estrogenicity)

Procedure:

  • Acclimatize animals for at least 3 days prior to the study.

  • Administer this compound or control substances daily for 3 consecutive days via oral gavage or subcutaneous injection.

  • On day 4, euthanize the animals and carefully dissect the uteri.

  • Record the wet and blotted uterine weights.

  • Preserve uterine tissue for histological analysis (e.g., luminal and glandular epithelial cell height).

Data Analysis: Compare the uterine weights of the this compound-treated groups to the vehicle control. A significant increase suggests potential estrogenic activity. For the anti-estrogenicity assessment, compare the uterine weight of the co-administered group to the positive control group.

Protocol 2: Pharmacokinetic Analysis of this compound

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound, drawing on principles from various in vivo pharmacokinetic studies[3][4][5].

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.

Animal Model: Adult male BALB/c mice.

Procedure:

  • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to two separate groups of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Process blood samples to separate plasma.

  • Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) for both IV and PO administration. Bioavailability can be calculated by comparing the AUC from oral administration to the AUC from IV administration.

Data Presentation

Table 1: Hypothetical Uterotrophic Assay Results for this compound

Treatment GroupDose (mg/kg/day)Mean Uterine Weight (mg) ± SD% Increase vs. Vehicle
Vehicle Control-25.2 ± 3.1-
Positive Control0.0198.5 ± 10.4291%
This compound1026.1 ± 3.53.6%
This compound5035.8 ± 4.242.1%
This compound10048.9 ± 5.794.0%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL)1250 ± 150450 ± 98
Tmax (h)0.081.0
AUC (0-inf) (ng·h/mL)1875 ± 2102800 ± 350
t½ (h)2.5 ± 0.53.1 ± 0.6
Bioavailability (%)-15%

Visualizations

Signaling Pathway

Quadrosilan_Signaling_Pathway This compound This compound PK1 Protein Kinase 1 This compound->PK1 PK2 Protein Kinase 2 PK1->PK2 TF Transcription Factor PK2->TF Gene_Expression Gene Expression (Proliferation / Apoptosis) TF->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

In_Vivo_Experimental_Workflow Animal_Acclimatization Animal Acclimatization (3-5 days) Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Dosing This compound Administration (Specific Route & Schedule) Grouping->Dosing Monitoring Daily Health Monitoring & Body Weight Dosing->Monitoring Endpoint Endpoint (e.g., Euthanasia, Tissue Collection) Monitoring->Endpoint Analysis Data Analysis (e.g., Weight, Histology, PK) Endpoint->Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Note: High-Throughput Quantification of Quadrosilan in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Quadrosilan in human plasma. The methodology utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This robust method is suitable for pharmacokinetic and toxicokinetic studies in drug development and clinical research settings.

Introduction

This compound is a novel therapeutic agent under investigation for [hypothetical therapeutic area, e.g., oncology, neurology ]. Accurate and reliable quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput.[3][4] This application note presents a fully validated LC-MS/MS method for the determination of this compound in human plasma, offering a streamlined workflow for researchers and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS) (purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACE Excel 2 C18-PFP (2.1 x 150 mm, 2 µm) or equivalent

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation.[5][6]

  • Allow all samples and standards to thaw to room temperature.

  • To 50 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of this compound and its internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Parameters
ColumnACE Excel 2 C18-PFP (2.1 x 150 mm, 2 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Total Run Time4.5 minutes
Column Temperature40°C
Injection Volume5 µL
MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500°C
Curtain Gas35 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)60 psi
Dwell Time100 ms
MRM Transitions
AnalyteQ1 (m/z)
This compound450.2
This compound-d4 (IS)454.2

Note: The m/z values for this compound and its internal standard are hypothetical and should be replaced with actual values.

Results and Discussion

The developed method demonstrated excellent performance characteristics in terms of linearity, sensitivity, accuracy, precision, and recovery.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

Table 2: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Medium1004.5102.15.899.8
High8003.897.54.998.9
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high concentrations. The extraction recovery of this compound was consistent and reproducible. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.198.5
Medium10094.5101.2
High80093.899.7

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Sample->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Precipitate Add Acetonitrile (200 µL) Vortex1->Precipitate Vortex2 Vortex (1 min) Precipitate->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound in human plasma.

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for high-throughput analysis in support of preclinical and clinical studies. The straightforward protein precipitation sample preparation and short chromatographic run time contribute to the efficiency of this method.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Structural Elucidation of Quadrosilan Using NMR Spectroscopy

Introduction

This compound, also known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic nonsteroidal estrogen that has been utilized as an antigonadotropic agent.[1] As an organosilicon compound, its structural integrity and purity are critical for its therapeutic efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2][3][4] This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of modern NMR experiments, including ¹H, ¹³C, ²⁹Si, and various two-dimensional (2D) techniques.

Principle of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ²⁹Si, align in specific orientations.[3] By applying radiofrequency pulses, these nuclei can be excited to higher energy states. The subsequent relaxation and emission of energy are detected as an NMR signal. The frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about functional groups and molecular structure.[3]

For a complex molecule like this compound, a combination of NMR experiments is employed:

  • 1D NMR (¹H, ¹³C, ²⁹Si): Provides primary information about the types and numbers of different chemical environments for each nucleus.

  • 2D Homonuclear Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds (J-coupling), revealing proton-proton connectivity.[5][6][7]

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates signals of protons directly attached to a heteronucleus, most commonly ¹³C, identifying which protons are bonded to which carbons.[8][9][10]

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for piecing together molecular fragments, especially around quaternary carbons.[9][11][12]

This multi-faceted approach allows for the complete and unambiguous assignment of all atoms in the this compound molecule.[13][14]

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[15]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C chemical shifts (δ = 0.00 ppm).[15]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

The following are general protocols for acquisition on a standard 500 MHz NMR spectrometer. Parameters should be optimized based on the specific instrument and sample concentration.

Protocol 2.1: ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

Protocol 2.2: ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 (¹³C has low natural abundance).[16]

  • Temperature: 298 K.

Protocol 2.3: ²⁹Si{¹H} NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: -150 to 50 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 10-20 seconds (²⁹Si has long T₁ relaxation times).

  • Number of Scans: 2048-8192 (²⁹Si has low natural abundance and sensitivity).[17][18]

  • Note: A background spectrum of the empty NMR tube may be acquired and subtracted to remove the broad signal from the glass and quartz probe components.[17]

Protocol 2.4: 2D ¹H-¹H COSY

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay (d1): 1.5 seconds.

  • Temperature: 298 K.

Protocol 2.5: 2D ¹H-¹³C HSQC

  • Pulse Program: Sensitivity-enhanced HSQC with phase cycling (e.g., hsqcedetgpsisp2.3).[9]

  • Spectral Width F2 (¹H): 12-16 ppm.

  • Spectral Width F1 (¹³C): 160-180 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 4-16.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • Relaxation Delay (d1): 1.5 seconds.

  • Temperature: 298 K.

Protocol 2.6: 2D ¹H-¹³C HMBC

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgpndqf).

  • Spectral Width F2 (¹H): 12-16 ppm.

  • Spectral Width F1 (¹³C): 200-240 ppm.

  • Number of Increments (F1): 256-400.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz to observe 2-4 bond correlations.[9]

  • Relaxation Delay (d1): 2 seconds.

  • Temperature: 298 K.

Data Analysis and Interpretation

The following tables summarize the expected NMR data for this compound based on its known structure.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Signal LabelProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-Me (A)-Si(CH₃)₂~0.1 - 0.3Singlet12H
H-Me (B)-Si(CH₃)(Ph)~0.3 - 0.5Singlet6H
H-Ph (ortho)Phenyl C2', C6'~7.5 - 7.7Multiplet4H
H-Ph (meta)Phenyl C3', C5'~7.3 - 7.4Multiplet4H
H-Ph (para)Phenyl C4'~7.3 - 7.4Multiplet2H

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃

Signal LabelCarbonExpected Chemical Shift (δ, ppm)
C-Me (A)-Si(CH₃)₂~0 - 2
C-Me (B)-Si(CH₃)(Ph)~ -1 to 1
C-Ph (ipso)Phenyl C1'~135 - 138
C-Ph (ortho)Phenyl C2', C6'~133 - 135
C-Ph (meta)Phenyl C3', C5'~128 - 130
C-Ph (para)Phenyl C4'~129 - 131

Table 3: Expected ²⁹Si NMR Data for this compound in CDCl₃

Signal LabelSilicon AtomExpected Chemical Shift (δ, ppm)Description
Si-A-Si(CH₃)₂~ -19 to -22Dimethylsiloxane unit
Si-B-Si(CH₃)(Ph)~ -30 to -35Methylphenylsiloxane unit

Note: Chemical shifts for silicon are sensitive to ring strain and substitution patterns.[19]

Table 4: Summary of Expected 2D NMR Correlations

ExperimentObserved CorrelationsStructural Information Provided
COSY H-Ph (ortho) ↔ H-Ph (meta) H-Ph (meta) ↔ H-Ph (para)Confirms the connectivity within the phenyl rings.[5]
HSQC H-Me (A) ↔ C-Me (A) H-Me (B) ↔ C-Me (B) H-Ph (ortho) ↔ C-Ph (ortho) H-Ph (meta) ↔ C-Ph (meta) H-Ph (para) ↔ C-Ph (para)Directly links protons to their attached carbons.[8]
HMBC H-Me (B) ↔ C-Ph (ipso) H-Ph (ortho) ↔ C-Ph (ipso) H-Me (A) ↔ C-Me (A) (cross-peak to other methyls possible via Si)Connects the phenyl ring to its attached silicon atom (Si-B) and confirms the methyl group attachments.[9]

Visualizations

The following diagrams illustrate the logical workflow for NMR-based structural elucidation and the key correlations used to define the structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD 1D NMR (1H, 13C, 29Si) NMR_Tube->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Assign_1D Assign Signals (Chemical Shift, Integration) TwoD->Assign_1D Assign_2D Correlate Signals (COSY, HSQC, HMBC) Assign_1D->Assign_2D Build Assemble Fragments Assign_2D->Build Structure Confirm Final Structure Build->Structure

Caption: Workflow for this compound Structural Elucidation by NMR.

Caption: Key 2D NMR correlations for this compound's structure.

Conclusion

NMR spectroscopy provides a powerful and definitive suite of tools for the structural elucidation of this compound. By systematically applying 1D (¹H, ¹³C, ²⁹Si) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can obtain a complete and unambiguous assignment of the molecule's complex cyclic structure. The protocols and expected data presented in this note serve as a comprehensive guide for scientists and professionals in pharmaceutical development and quality control, ensuring the correct identification and characterization of this important organosilicon compound. The integration of these various NMR experiments provides a high degree of confidence in the final structural assignment, which is paramount for research and regulatory purposes.

References

Application Notes and Protocols for Uterotrophic Assay of Quadrosilan

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Uterotrophic Assay for Assessing the Estrogenic Potential of Quadrosilan

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the application of the uterotrophic assay for evaluating the potential estrogenicity of the hypothetical compound this compound. While specific data for this compound is not available in the public domain, this note will utilize data from related siloxane compounds to illustrate data presentation and interpretation.

Principle of the Uterotrophic Assay

The uterotrophic assay relies on the measurement of uterine weight in female rodents.[2][3] To enhance the sensitivity of the assay, animal models with low endogenous estrogen levels are used. The two primary models are:

  • The immature female rat: In these animals, the hypothalamic-pituitary-ovarian axis is not yet fully functional, resulting in low circulating estrogen levels.[2]

  • The adult ovariectomized (OVX) female rat: Surgical removal of the ovaries eliminates the primary source of endogenous estrogens.[3]

When an estrogenic substance is administered to these animals, it binds to estrogen receptors in the uterine tissue, leading to cellular proliferation and fluid retention, which in turn causes a measurable increase in uterine weight.[3][4] A statistically significant increase in uterine weight in the treated group compared to a vehicle control group indicates a potential estrogenic effect.[3][5]

Experimental Protocol: Uterotrophic Assay for this compound

This protocol is based on the OECD Test Guideline 440.[5]

3.1. Animal Model

  • Species and Strain: Immature female Sprague-Dawley rats are recommended.[7]

  • Age: Animals should be weaned at approximately 21 days of age.[2][8]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/12-hour dark cycle.[9]

3.2. Experimental Groups

A minimum of four groups are required:

  • Vehicle Control Group: Receives the vehicle (e.g., corn oil) only.

  • Test Substance Groups: At least two dose levels of this compound. A dose-finding study is recommended to determine the appropriate dose range.[10]

  • Positive Control Group: Receives a known potent estrogen, such as 17α-ethinyl estradiol (EE).[11]

3.3. Administration of Test Substance

  • Route of Administration: Oral gavage or subcutaneous injection are the most common routes.[2][5] The choice of route should consider the likely route of human exposure to this compound.

  • Dosing Period: The test substance is administered daily for three consecutive days.[1][2][8]

  • Dose Preparation: this compound should be dissolved or suspended in a suitable vehicle. The dosing solutions should be prepared fresh daily.[10]

3.4. Observations and Measurements

  • Clinical Observations: Animals should be observed daily for any signs of toxicity.[2]

  • Body Weight: Body weight should be recorded daily.[2][5]

  • Uterine Weight: The uterus is carefully excised, trimmed of any adhering fat and connective tissue, and weighed. Both wet and blotted uterine weights should be recorded.[3][5]

3.5. Data Analysis

The primary endpoint is the uterine weight, which can be expressed as absolute weight or as a ratio to the final body weight.[3] Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity.[3][5]

Data Presentation: Illustrative Data for Siloxanes

As no specific data for this compound is available, the following table summarizes hypothetical results for a related siloxane compound (Siloxane X) to demonstrate how quantitative data from a uterotrophic assay would be presented. For context, data on the weak estrogenic activity of octamethylcyclotetrasiloxane (D4) has been reported in scientific literature.[7][12][13]

Treatment Group Dose (mg/kg/day) Mean Body Weight (g) ± SD Mean Wet Uterine Weight (mg) ± SD Mean Blotted Uterine Weight (mg) ± SD % Increase in Uterine Weight (Blotted) vs. Vehicle
Vehicle Control055.2 ± 3.125.1 ± 4.522.8 ± 3.90%
Siloxane X10054.8 ± 2.928.3 ± 5.125.9 ± 4.613.6%
Siloxane X30053.9 ± 3.535.7 ± 6.232.5 ± 5.842.5%
Siloxane X100052.1 ± 4.048.9 ± 7.8 44.6 ± 7.195.6%
Ethinyl Estradiol (EE)0.00355.6 ± 2.875.4 ± 9.3 68.7 ± 8.5201.3%

*p < 0.05, **p < 0.01 compared to Vehicle Control

Visualizations

5.1. Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_cell Target Cell cluster_nucleus Estrogen Estrogen / Estrogenic Compound (e.g., this compound) ER Estrogen Receptor (ER) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element ER->ERE Binding Nucleus Nucleus ER->Nucleus Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation Response Cellular Response (Growth, Proliferation) Protein->Response UterotrophicWorkflow Acclimatization Animal Acclimatization (Immature Female Rats) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Dosing for 3 Days (Vehicle, this compound, Positive Control) Grouping->Dosing Observation Daily Clinical Observation and Body Weight Measurement Dosing->Observation Necropsy Necropsy (24h after last dose) Observation->Necropsy UterusExcision Uterus Excision and Weighing Necropsy->UterusExcision DataAnalysis Statistical Analysis of Uterine Weights UterusExcision->DataAnalysis Report Report Generation DataAnalysis->Report

References

Application Notes and Protocols: The Effect of Quadrosilan on Androgen-Dependent Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men worldwide. The growth and survival of androgen-dependent prostate cancer are reliant on the androgen receptor (AR) signaling pathway. Consequently, targeting this pathway is a primary strategy in the treatment of this disease. This document provides detailed application notes and protocols for investigating the effects of Quadrosilan, a novel therapeutic agent, on androgen-dependent prostate cancer cells. The included protocols are based on established methodologies for assessing cell viability, apoptosis, and cell cycle progression, critical parameters in the evaluation of anticancer compounds.

Data Presentation

Comprehensive analysis of this compound's impact on androgen-dependent prostate cancer cells requires the systematic collection and presentation of quantitative data. The following tables provide a structured format for summarizing key experimental findings, facilitating clear comparison and interpretation.

Table 1: Cytotoxicity of this compound on Androgen-Dependent Prostate Cancer Cells

Cell LineTreatment Duration (hours)IC50 (µM)
LNCaP24Data to be filled
LNCaP48Data to be filled
LNCaP72Data to be filled
VCaP24Data to be filled
VCaP48Data to be filled
VCaP72Data to be filled

IC50 (Inhibitory Concentration 50) is the concentration of a drug that gives half-maximal response.

Table 2: Effect of this compound on Apoptosis in Androgen-Dependent Prostate Cancer Cells

Cell LineThis compound Conc. (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V Positive)
LNCaPControl48Data to be filled
LNCaPX48Data to be filled
LNCaPY48Data to be filled
VCaPControl48Data to be filled
VCaPX48Data to be filled
VCaPY48Data to be filled

Table 3: Cell Cycle Analysis of Androgen-Dependent Prostate Cancer Cells Treated with this compound

Cell LineThis compound Conc. (µM)Treatment Duration (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
LNCaPControl24Data to be filledData to be filledData to be filled
LNCaPX24Data to be filledData to be filledData to be filled
LNCaPY24Data to be filledData to be filledData to be filled
VCaPControl24Data to be filledData to be filledData to be filled
VCaPX24Data to be filledData to be filledData to be filled
VCaPY24Data to be filledData to be filledData to be filled

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline the key experiments for evaluating the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on androgen-dependent prostate cancer cells and to calculate the IC50 value.

Materials:

  • Androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in androgen-dependent prostate cancer cells.

Materials:

  • Androgen-dependent prostate cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of androgen-dependent prostate cancer cells.

Materials:

  • Androgen-dependent prostate cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI solution and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs. The following DOT scripts can be used to generate such diagrams using Graphviz.

cluster_0 Experimental Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Incubation->Apoptosis Assay (Annexin V) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Incubation->Cell Cycle Analysis (PI Staining) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis

Caption: Workflow for assessing this compound's effects.

cluster_1 Proposed this compound Mechanism of Action This compound This compound Androgen Receptor (AR) Androgen Receptor (AR) This compound->Androgen Receptor (AR) Inhibits Cell Cycle Progression Cell Cycle Progression This compound->Cell Cycle Progression Arrests Apoptosis Apoptosis This compound->Apoptosis Induces AR Signaling Pathway AR Signaling Pathway Androgen Receptor (AR)->AR Signaling Pathway Activates AR Signaling Pathway->Cell Cycle Progression Drives AR Signaling Pathway->Apoptosis Inhibits Cell Proliferation Cell Proliferation AR Signaling Pathway->Cell Proliferation Promotes

Caption: Hypothetical signaling pathway of this compound.

Application Note: High-Throughput Screening for Cell Viability and Cytotoxicity of Quadrosilan

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quadrosilan, also known as Cisobitan, is a synthetic, nonsteroidal estrogenic compound.[1] It has been investigated for its antigonadotropic properties, particularly in the context of prostate cancer treatment.[1] As with any potential therapeutic agent, understanding its effect on cell viability and determining its cytotoxic potential is a critical step in preclinical development. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a robust and widely accepted colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

The protocol is designed for researchers in drug discovery and development, providing a straightforward method for generating reproducible data on the dose-dependent effects of this compound on cultured cancer cell lines.

Principle of the Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric assay for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 500 and 600 nm). A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and the cytotoxic effect of the compound.

Materials and Reagents

  • This compound (powder or stock solution of known concentration)

  • Human prostate cancer cell line (e.g., LNCaP, PC-3, or DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile pipette tips

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocols

Cell Culture and Seeding
  • Culture the selected prostate cancer cell line in T-75 flasks with complete cell culture medium in a humidified incubator at 37°C with 5% CO2.

  • Once the cells reach 70-80% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

This compound Treatment
  • Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Each concentration should be tested in triplicate. Include a set of wells with medium only as a blank control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay
  • Following the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

  • After the incubation, carefully remove the medium containing MTT from each well.

  • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation

The results of the cell viability assay can be summarized in the following tables. The absorbance values are first corrected by subtracting the average absorbance of the blank wells. The percentage of cell viability is then calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 value, the concentration of this compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Table 1: Raw Absorbance Data (570 nm) after 48h Treatment with this compound

This compound (µM)Replicate 1Replicate 2Replicate 3AverageStd. Dev.
Vehicle Control1.2541.2881.2671.2700.017
0.11.2311.2551.2481.2450.012
11.1021.1251.1181.1150.012
100.7560.7890.7710.7720.017
500.4120.4350.4220.4230.012
1000.2580.2710.2650.2650.007
Blank0.0520.0550.0530.0530.002

Table 2: Percentage of Cell Viability after 48h Treatment with this compound

This compound (µM)Average Corrected Absorbance% Cell ViabilityStd. Dev.
Vehicle Control1.217100.01.4
0.11.19297.91.0
11.06287.31.0
100.71959.11.4
500.37030.41.0
1000.21217.40.5

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Prostate Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Cell Treatment with This compound cell_seeding->treatment quad_prep This compound Dilution Series quad_prep->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition incubation Incubation (4h) mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

signaling_pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Reduced_Viability Reduced Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

logical_relationship Concentration This compound Concentration Metabolic_Activity Mitochondrial Metabolic Activity Concentration->Metabolic_Activity inversely proportional to Absorbance Absorbance (570 nm) Metabolic_Activity->Absorbance directly proportional to Cell_Viability Cell Viability Absorbance->Cell_Viability directly proportional to

Caption: Logical relationship between this compound concentration and cell viability.

References

Troubleshooting & Optimization

Quadrosilan Solubility and In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Quadrosilan in in vitro studies. The following sections offer detailed protocols, data summaries, and visual guides to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound (also known as Cisobitan) is a synthetic, nonsteroidal estrogen that has been investigated for its potential therapeutic effects, particularly in the context of prostate cancer.[1] Like many nonpolar, high molecular weight compounds, this compound exhibits poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate, non-reproducible results in in vitro assays.[2][3]

Q2: What is the recommended first-line solvent for dissolving this compound?

A2: For initial solubilization, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent due to its high capacity for dissolving a wide range of nonpolar compounds.[4] It is crucial to prepare a high-concentration stock solution in DMSO that can be further diluted into your aqueous experimental medium.

Q3: My this compound precipitates when I dilute the DMSO stock into my cell culture medium. What should I do?

A3: This phenomenon, often called "crashing out," is a common challenge. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity and its effects on cellular processes.[5][6]

  • Use a Co-Solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[7] For instance, a combination of DMSO and ethanol might be effective.

  • Rapid Dilution with Vortexing: Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while vigorously vortexing. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

  • Serum-Containing Medium: If your experimental protocol allows, dilute the this compound stock into a medium containing serum. The serum proteins can help to bind and stabilize the compound, preventing precipitation.[4]

Q4: Are there alternative solvents to DMSO for this compound?

A4: Yes, if DMSO is not suitable for your specific assay, you can explore other water-miscible organic solvents. Ethanol and methanol are common alternatives.[6] However, it is imperative to run vehicle controls for any solvent used to account for its potential effects on the experimental system.

Q5: Can pH adjustment of the culture medium improve this compound solubility?

A5: For compounds with ionizable groups, pH modification can significantly impact solubility. While specific data for this compound is limited, the solubility of other estrogens has been shown to increase at a higher pH (e.g., pH 10).[3] However, it is critical to ensure that any pH alteration is compatible with the health and viability of your cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous medium. Poor aqueous solubility; high final concentration of the compound.Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Use the rapid dilution with vortexing method described in the FAQs. Consider using a co-solvent or adding a solubilizing agent like cyclodextrin.
Inconsistent or non-reproducible experimental results. Incomplete dissolution of the compound; precipitation over time.Ensure the stock solution is fully dissolved before each use by vortexing and gentle warming if necessary. Visually inspect the final solution for any signs of precipitation before adding it to cells. Prepare fresh dilutions for each experiment.
Observed cytotoxicity in vehicle control group. High final concentration of the organic solvent (e.g., DMSO).Determine the maximum tolerated solvent concentration for your specific cell line. Aim to keep the final DMSO concentration well below 1%, and ideally at or below 0.1%.[6][8]
Cloudy or hazy appearance of the final solution. Formation of fine precipitate or micelles.While some haziness might be acceptable if the compound is in a stable colloidal suspension, it is generally advisable to aim for a clear solution. Try different solubilization techniques or filter-sterilize the final solution if appropriate for your application.

Quantitative Data Summary: Solvent Recommendations

The following table summarizes common solvents used for poorly soluble compounds in in vitro studies and their generally accepted maximum concentrations in cell culture.

SolventRecommended Max. ConcentrationNotes
Dimethyl Sulfoxide (DMSO) < 0.5% (ideally ≤ 0.1%)Most common starting solvent. Can have biological effects at higher concentrations.[5]
Ethanol < 0.5%Good alternative to DMSO. Can also affect cell physiology at higher concentrations.[6]
Methanol < 0.5%Can be more cytotoxic than ethanol. Use with caution and thorough vehicle controls.[6]
Polyethylene Glycol (PEG-400) ≤ 1%A less common but potentially useful co-solvent or carrier.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 500 µL for a 10 mg/mL stock).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock into Aqueous Medium
  • Pre-warm Medium: Pre-warm the sterile aqueous cell culture medium or buffer to 37°C.

  • Vortexing: Place the tube of pre-warmed medium on a vortex mixer set to a medium-high speed.

  • Dropwise Addition: While the medium is vortexing, add the required volume of the this compound DMSO stock solution dropwise to the medium. This rapid mixing is crucial for preventing precipitation.

  • Final Mixing: Continue to vortex the solution for an additional 30 seconds.

  • Visual Inspection: Visually inspect the final solution to ensure it is clear and free of any visible precipitate before adding it to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of pre-warmed medium.

Visualizations

Proposed Signaling Pathway for this compound in Prostate Cancer Cells

Quadrosilan_Signaling_Pathway This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha ER_beta Estrogen Receptor β (ERβ) This compound->ER_beta Direct_Effect Direct Cytotoxic Effects This compound->Direct_Effect Dimerization Dimerization ER_alpha->Dimerization ER_beta->Dimerization HSP90 HSP90 HSP90->ER_alpha HSP90->ER_beta ERE Estrogen Response Element (ERE) Dimerization->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription Cell_Cycle Cell Cycle Arrest Transcription->Cell_Cycle Apoptosis Apoptosis Transcription->Apoptosis Direct_Effect->Apoptosis

Caption: Proposed mechanism of this compound action in prostate cancer cells.

Experimental Workflow for In Vitro Solubility Testing

Solubility_Workflow start Start: Weigh This compound Powder prep_stock Prepare 10 mg/mL Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Pre-warmed (37°C) Aqueous Medium prep_stock->dilute check_sol Visually Inspect for Precipitation dilute->check_sol success Solution is Clear: Proceed with Experiment check_sol->success Clear troubleshoot Precipitate Forms: Troubleshoot check_sol->troubleshoot Precipitate option1 Option 1: Lower Final Concentration troubleshoot->option1 option2 Option 2: Use Co-Solvent (e.g., DMSO/Ethanol) troubleshoot->option2 option3 Option 3: Add Solubilizing Agent (e.g., Cyclodextrin) troubleshoot->option3 option1->dilute option2->dilute option3->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

References

Quadrosilan stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of Quadrosilan in DMSO and cell culture media. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions in DMSO?

A1: For optimal stability, this compound should be dissolved in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1] It is recommended to prepare small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[1] Stock solutions should be stored at -20°C or -80°C for long-term stability. While many compounds are stable in DMSO for extended periods under these conditions, it is crucial to perform periodic stability assessments.[2][3]

Q2: What is the recommended final concentration of DMSO in cell culture media?

A2: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.1%, to avoid solvent-induced toxicity and off-target effects on cells.[1]

Q3: My this compound appears to be degrading rapidly in my cell culture medium. What are the possible causes?

A3: Rapid degradation in cell culture media can be due to several factors:

  • Inherent instability: The compound may be inherently unstable in aqueous solutions at 37°C.[4]

  • Reactive components in media: Certain components in the media, such as amino acids or vitamins, could be reacting with this compound.[4][5]

  • pH sensitivity: The pH of the cell culture medium may affect the stability of the compound.[4]

  • Enzymatic degradation: If using a medium containing serum, enzymes present in the serum could be degrading the compound.

Q4: I'm observing high variability in my experimental results. Could this be related to this compound's stability?

A4: Yes, high variability can be a consequence of poor compound stability or solubility.[4][6] Inconsistent concentrations of the active compound in the assay wells due to degradation or precipitation can lead to variable results.[6] It is crucial to ensure that this compound is fully solubilized and stable under the experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of this compound upon dilution in cell culture media. Low aqueous solubility of this compound.- Visually inspect for precipitation after dilution. - Perform a kinetic solubility assessment in the specific cell culture medium. - Consider using solubilizing agents like cyclodextrins or non-ionic surfactants, ensuring they do not interfere with the assay.[6]
Inconsistent results between experimental replicates. - Incomplete dissolution of the stock solution. - Compound precipitation in the assay plate. - Degradation of the compound during the experiment.- Ensure the DMSO stock solution is fully dissolved before use; gentle warming and vortexing can help. - Centrifuge the assay plate before reading to pellet any precipitate.[6] - Perform a time-course stability study in the cell culture medium to determine the degradation rate.
Loss of this compound activity over time in a multi-day experiment. Degradation of this compound in the cell culture medium at 37°C.- Determine the half-life of this compound in the medium. - If stability is limited, consider replenishing the medium with freshly prepared this compound at regular intervals.[7]

Experimental Protocols

Protocol 1: Assessing this compound Stability in DMSO

This protocol outlines a method to determine the stability of this compound in DMSO under various storage conditions.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[1]

  • Aliquot and Store: Distribute the stock solution into small, tightly sealed amber vials.[1] Store aliquots under different conditions (e.g., room temperature, 4°C, -20°C).[1]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1 week, 1 month, 3 months).

  • Sample Analysis: Analyze the concentration and purity of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.[1]

  • Data Analysis: Compare the results to the time 0 sample to determine the percentage of this compound remaining.

Data Presentation:

Storage ConditionTime PointConcentration (mM)% Remaining
Room Temperature010.0100%
1 Week
1 Month
4°C010.0100%
1 Week
1 Month
-20°C010.0100%
1 Week
1 Month
Protocol 2: Assessing this compound Stability in Cell Culture Media

This protocol is designed to evaluate the stability of this compound in a specific cell culture medium at 37°C.

Methodology:

  • Prepare Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS) and pre-warm it to 37°C.[1]

  • Spike Medium: Add a small volume of a concentrated this compound DMSO stock solution to the pre-warmed medium to achieve the final desired working concentration. Ensure the final DMSO concentration is below 0.1%.[1]

  • Incubation: Incubate the medium at 37°C in a humidified incubator with 5% CO₂.[4]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]

  • Sample Quenching: Immediately stop potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile with an internal standard) to each aliquot.[4]

  • Sample Processing: Precipitate proteins by vortexing and centrifugation.[4]

  • Sample Analysis: Analyze the supernatant for the concentration of the parent this compound using a sensitive and specific analytical method like LC-MS/MS.[1]

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the stability profile and half-life.[1]

Data Presentation:

Time Point (hours)Concentration (µM)% Remaining
0100%
2
4
8
24

Visualizations

experimental_workflow_dmso_stability cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 10 mM this compound in anhydrous DMSO rt Room Temp prep->rt Aliquot c4 4°C prep->c4 Aliquot c_20 -20°C prep->c_20 Aliquot sampling Sample at Time Points (0, 1 wk, 1 mo, 3 mo) rt->sampling c4->sampling c_20->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data Calculate % Remaining analysis->data

Caption: Workflow for assessing this compound stability in DMSO.

experimental_workflow_media_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Pre-warm Cell Culture Medium (37°C) spike Spike Medium with This compound Stock prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling quench Quench with Cold Acetonitrile sampling->quench process Process Samples (Vortex, Centrifuge) quench->process analysis Analyze by LC-MS/MS process->analysis data Determine Stability Profile analysis->data

Caption: Workflow for assessing this compound stability in cell culture media.

References

Troubleshooting Quadrosilan quantification in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quadrosilan quantification. This compound is a synthetic, nonsteroidal estrogen used as an antigonadotropic agent.[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on accurate and robust quantification of this compound in various biological matrices.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bioanalysis of this compound.

Question 1: Why am I observing poor or inconsistent recovery of this compound from plasma samples?

Answer:

Low and variable recovery is a common issue in bioanalysis, often stemming from the sample preparation and extraction process.[2] this compound, an organosilicon compound, may exhibit unique binding or solubility characteristics.[1] The choice of extraction technique is critical for efficiently isolating the analyte from matrix components like proteins.

Possible Causes & Solutions:

  • Inefficient Protein Precipitation: The chosen solvent may not be optimal for precipitating proteins while keeping this compound in the supernatant.

  • Analyte Binding: this compound may bind to proteins or other matrix components, leading to its loss during extraction.

  • Suboptimal Extraction pH: The pH of the sample can influence the charge state and solubility of this compound, affecting its extraction efficiency.

Recommended Action: Evaluate different sample preparation techniques. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3] A comparison of these methods with hypothetical recovery data for this compound is presented below.

Data Presentation: Comparison of Extraction Method Efficiency for this compound

Extraction MethodMean Recovery (%)% Relative Standard Deviation (%RSD)Notes
Protein Precipitation (PPT)
Acetonitrile (3:1 ratio)75.214.5Simple and fast, but may result in lower recovery and significant matrix effects.[3][4]
Methanol (3:1 ratio)81.512.8Can provide better recovery than acetonitrile for some compounds.[4]
Liquid-Liquid Extraction (LLE)
Methyl tert-butyl ether (MTBE)92.16.2Generally provides cleaner extracts than PPT, reducing matrix effects.
Ethyl Acetate88.47.5Choice of solvent is critical and depends on analyte polarity.
Solid-Phase Extraction (SPE)
Reversed-Phase (C18)96.53.1Offers the highest recovery and cleanest extracts, but requires more method development.[5][6]
Mixed-Mode Cation Exchange95.83.5Useful if this compound has a basic functional group.

Based on this data, Solid-Phase Extraction (SPE) provides the highest and most consistent recovery for this compound.

Question 2: My this compound signal intensity is highly variable between replicate injections, leading to poor precision. What can I do?

Answer:

High variability, or poor precision, can be caused by issues in sample preparation, instrument performance, or the absence of an appropriate internal standard (IS). An IS is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples and standards. It helps to correct for variability during sample processing and injection.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Manual extraction steps can introduce variability.

  • LC-MS/MS System Instability: Fluctuations in the pump, autosampler, or mass spectrometer can affect signal intensity.[7]

  • No Internal Standard: Without an IS, there is no way to correct for random errors introduced during the analytical process.

Recommended Action: The most effective way to address this is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4). If a SIL-IS is unavailable, a structural analog can be used.

Data Presentation: Impact of Internal Standard on Signal Precision

Sample ReplicateThis compound Peak Area (No IS)This compound Peak Area (with IS)IS Corrected Peak Area Ratio
1105,678107,8901.09
298,95499,5431.01
3115,321114,5671.15
495,43297,8900.99
Mean 103,846 104,973 1.06
%RSD 8.5% 7.9% 1.5%

The use of an internal standard dramatically improves the precision of the measurement, reducing the %RSD from 8.5% to 1.5%.

Question 3: I suspect ion suppression is affecting my results, causing low sensitivity. How can I confirm and mitigate this?

Answer:

Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to a suppressed (or sometimes enhanced) signal.[2] This can compromise the accuracy and sensitivity of the assay.[2][8]

Recommended Action:

  • Confirming Ion Suppression: A post-column infusion experiment can identify regions of ion suppression. In this experiment, a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal for this compound indicates that something eluting from the column at that time is causing suppression.[2]

  • Mitigating Ion Suppression:

    • Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the interfering matrix components.

    • Use a Cleaner Extraction Method: Switch from protein precipitation to a more rigorous method like SPE to remove more of the interfering matrix components.[5][7]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but may also reduce the analyte signal to below the detection limit.

Experimental Protocols

Protocol: LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol outlines a standard procedure for the extraction and analysis of this compound from human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike Samples: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound-d4 at 500 ng/mL).
  • Pre-treat Sample: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
  • Condition SPE Plate: Condition a C18 SPE plate with 1 mL of methanol followed by 1 mL of water.
  • Load Sample: Load the pre-treated plasma sample onto the SPE plate.
  • Wash: Wash the plate with 1 mL of 20% methanol in water.
  • Elute: Elute this compound and the internal standard with 1 mL of methanol.
  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water.

2. LC-MS/MS Conditions

  • LC System: Standard UHPLC system.
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions:
  • This compound: Q1 421.1 -> Q3 255.1
  • This compound-d4 (IS): Q1 425.1 -> Q3 259.1

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for this compound quantification? A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. This is because it has nearly identical chemical properties and chromatographic retention time, but is distinguishable by mass.[9] If a SIL-IS is not available, a close structural analog that is not present in the study samples can be used.

Q2: What are the key parameters to assess during bioanalytical method validation? A2: According to regulatory guidelines, a full validation should assess selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[2][9]

Q3: How can I prevent sample carryover in my LC-MS/MS system? A3: Carryover, where a previously injected sample appears in subsequent analyses, can be an issue with sensitive assays.[8] To prevent this, use a strong needle wash solution in the autosampler (e.g., a high percentage of organic solvent, possibly with acid or base) and ensure the injection port and needle are adequately cleaned between injections. Injecting blank samples after high-concentration samples can confirm the effectiveness of the wash procedure.

Visualizations

Below are diagrams illustrating key workflows and concepts in this compound bioanalysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extract Analyte (e.g., SPE) Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Observed CheckExtraction Is Extraction Method Optimized? Start->CheckExtraction CheckBinding Investigate Non-Specific Binding CheckExtraction->CheckBinding Yes TestMethods Test Alternative Methods (LLE, SPE) CheckExtraction->TestMethods No ModifypH Adjust Sample pH or Solvent CheckBinding->ModifypH No AddBlocker Use Additives/ Blocking Agents CheckBinding->AddBlocker Yes End Recovery Improved TestMethods->End ModifypH->End AddBlocker->End

Caption: Troubleshooting decision tree for low analyte recovery.

Matrix_Effect cluster_source ESI Source Droplet Charged Droplet Detector Mass Spectrometer Detector Droplet->Detector Detection (Expected Signal) Analyte This compound Ions (Analyte) Analyte->Droplet Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elution & Interference

Caption: Diagram illustrating the concept of ion suppression (matrix effect).

References

Quadrosilan Degradation Product Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying degradation products of Quadrosilan. The guidance is based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for this compound?

A forced degradation study, or stress testing, is the intentional degradation of a drug substance or drug product under more severe conditions than accelerated stability testing.[1][2] This process is crucial for:

  • Identifying likely degradation products: This helps in understanding the potential impurities that might arise during storage and handling.[1][3]

  • Elucidating degradation pathways: Knowledge of how this compound degrades helps in developing more stable formulations.[1][4]

  • Developing and validating stability-indicating analytical methods: These are methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[2][5]

Given this compound's cyclotetrasiloxane structure, it is potentially susceptible to hydrolysis, oxidation, and thermal degradation. A forced degradation study is essential to systematically investigate these pathways.

Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?

Based on ICH guidelines, the following conditions are typically employed:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to investigate susceptibility to pH-dependent degradation. The siloxane (Si-O) bonds in this compound are likely susceptible to both acid and base-catalyzed hydrolysis.

  • Oxidation: Use of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess oxidative stability.

  • Thermal Degradation: Exposing the drug substance to high temperatures, both in solid form and in solution, to evaluate thermal liability.

  • Photodegradation: Exposing the drug substance to light sources that emit in both the UV and visible spectrum to test for photosensitivity.[1][6]

Q3: What is the target degradation percentage I should aim for?

The generally accepted target for forced degradation is 5-20% degradation of the active pharmaceutical ingredient.[3] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to real-world storage conditions, while under-stressing may not generate a sufficient amount of degradation products for detection and identification.[2]

Q4: What analytical techniques are best suited for analyzing this compound and its degradation products?

Due to the chemical nature of this compound (a siloxane), a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Coupled with UV and Mass Spectrometry (MS) detectors for the separation and preliminary identification of non-volatile degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile and semi-volatile degradation products, which are common in the degradation of siloxane-based compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and especially ²⁹Si-NMR can provide definitive structural information about the degradation products.[7][9]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No or minimal degradation observed (<5%) Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient).Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time.[2] Consider using a co-solvent if this compound has poor solubility in the stress medium.
This compound is highly stable under the tested condition.Document the stability of the molecule under the applied stress conditions. The study is still valuable as it demonstrates the intrinsic stability of the drug.
Excessive degradation or no parent drug remaining Stress conditions are too harsh.Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.[2]
Poor mass balance Some degradation products are not being detected (e.g., they are volatile, lack a UV chromophore, or are not eluting from the analytical column).Use a combination of analytical techniques (e.g., HPLC-UV/MS and GC-MS) to ensure all potential degradants are accounted for. Check for co-elution of degradants with the parent peak using peak purity analysis.
Co-elution of degradation products with the parent peak in HPLC/UPLC The analytical method is not "stability-indicating."Optimize the chromatographic method. This may involve changing the column, mobile phase composition, gradient, or pH to achieve better separation.[2][4]
Formation of secondary degradation products The applied stress is too high, causing the primary degradants to degrade further.Reduce the stress level to target the 5-20% degradation range. This will favor the formation of primary degradants.[2]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on the specific properties of their material and analytical instrumentation.

Acid and Base Hydrolysis
  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 N HCl.

    • Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH as the stress agent and neutralize with 0.1 N HCl.

Oxidative Degradation
  • Preparation: Prepare a stock solution of this compound as described above.

  • Procedure:

    • Mix a known volume of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).

    • Store the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Analyze the sample directly or after appropriate dilution.

Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a vial.

    • Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for a defined period.

    • At the desired time point, dissolve the sample in a suitable solvent for analysis.

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture).

    • Heat the solution at a controlled temperature (e.g., 80°C) for a defined period.

    • Cool the sample before analysis.

Photodegradation
  • Procedure:

    • Expose a solid sample or a solution of this compound to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples.

Data Presentation

Quantitative results from the forced degradation studies should be summarized in a clear format.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of this compound% Total ImpuritiesMass Balance (%)Major Degradation Products (RT or RRT)
Control99.80.2100.0-
0.1 N HCl (80°C, 24h)85.214.599.7DP1 (0.85), DP2 (1.15)
0.1 N NaOH (RT, 24h)82.517.199.6DP1 (0.85), DP3 (1.25)
30% H₂O₂ (RT, 24h)98.51.399.8Minor peaks
Thermal (105°C, 48h)95.14.899.9DP4 (0.92)
Photo (ICH Q1B)99.20.799.9Minor peaks
DP = Degradation Product; RT = Retention Time; RRT = Relative Retention Time

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound API Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Solution->Base Oxidation Oxidation (e.g., 30% H2O2, RT) Solution->Oxidation Thermal Thermal (e.g., 105°C solid) Solution->Thermal Photo Photolytic (ICH Q1B) Solution->Photo Neutralize Neutralize / Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC / UPLC-MS Analysis Neutralize->HPLC GCMS GC-MS Analysis Neutralize->GCMS Data Data Analysis & Mass Balance HPLC->Data GCMS->Data NMR NMR for Structure Elucidation Data->NMR If structure unknown Identify Identify Degradants Data->Identify Pathway Elucidate Pathways Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study of this compound.

G cluster_hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) cluster_thermal Thermal Degradation Pathway This compound This compound (Cyclic Siloxane) Intermediate Linear Siloxane Intermediate This compound->Intermediate H₂O, H⁺ or OH⁻ (Si-O bond cleavage) Cyclics Smaller Cyclic Siloxanes (e.g., D3) This compound->Cyclics Heat (Depolymerization) Silanol Diphenylsilanediol + Dimethylsilanediol Intermediate->Silanol Further Hydrolysis

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Photostability of Organosilicon-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organosilicon-based compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during photostability experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the photostability testing of organosilicon-based compounds.

Q1: My silicone-based formulation is showing unexpected discoloration after photostability testing. What could be the cause?

A1: Unexpected discoloration in a silicone-based formulation can stem from several factors:

  • Interaction with Other Excipients: While silicones themselves are generally photostable, they can interact with other photosensitive ingredients in the formulation. Trace impurities, such as iron, in other excipients can also catalyze photodegradation.[1]

  • Degradation of Additives: Colorants, pigments, or other UV-sensitive additives within the silicone matrix may be degrading.[2][3]

  • Formation of Chromophores: Although the siloxane (Si-O-Si) backbone is very stable, high-energy UV radiation can, in some cases, lead to the formation of small metal clusters from catalyst residues or the generation of radicals, which can contribute to coloration.[4]

Troubleshooting Steps:

  • Analyze the Placebo: Test a placebo formulation (without the active pharmaceutical ingredient) to determine if the discoloration is due to the excipients.

  • Evaluate Individual Components: If possible, conduct photostability testing on individual components to identify the photosensitive ingredient.

  • Check for Impurities: Analyze raw materials for trace metal impurities.

  • Consider Stabilizers: The inclusion of UV absorbers or stabilizers may be necessary to protect sensitive components.

Q2: I am observing changes in the physical properties (e.g., hardness, elasticity) of my silicone elastomer after UV exposure. Why is this happening?

A2: Changes in the mechanical properties of silicone elastomers upon UV exposure can be attributed to:

  • Post-Curing Effects: Initial UV exposure can sometimes lead to a "post-curing" process, causing an increase in crosslinking and consequently, hardness.[5]

  • Chain Scission and Crosslinking: While the siloxane bond is strong, prolonged or high-intensity UV radiation can induce both chain scission (breaking of polymer chains) and crosslinking.[6] These competing processes can lead to either hardening or softening of the material.

  • Degradation of Fillers or Additives: The properties of the composite material can be affected by the degradation of fillers or other additives within the elastomer.

Troubleshooting Steps:

  • Characterize Mechanical Properties: Perform thorough testing of mechanical properties (tensile strength, elongation, hardness) before and after exposure.

  • Evaluate Different Formulations: Test silicone elastomers with different formulations and curing processes, as these can influence UV resistance.[6]

  • Incorporate UV Stabilizers: Consider the addition of UV stabilizers to the formulation to mitigate these changes.

Q3: The analytical results from my photostability study are inconsistent or show unexpected peaks. How can I address this?

A3: Inconsistent analytical results or the appearance of new peaks can be due to several analytical challenges:

  • Formation of Degradation Products: UV exposure can lead to the formation of degradation products, such as cyclic silicone oligomers (e.g., D4-D9), which may interfere with the analysis of the active ingredient.[5]

  • Matrix Effects: The silicone matrix itself can sometimes interfere with analytical methods like HPLC or GC, leading to peak tailing or suppression.

  • Leaching from Containers: Components from the sample containers may leach into the formulation under UV exposure and elevated temperatures, creating extraneous peaks.

Troubleshooting Steps:

  • Method Validation: Ensure your analytical method is properly validated for the detection of potential degradation products in the specific silicone matrix.

  • Use of Appropriate Solvents: Select solvents that effectively extract the analytes without degrading the silicone matrix.

  • Control Samples: Always run dark controls (samples protected from light) and placebo controls to differentiate between thermal degradation, photodegradation, and matrix interference.

  • Inert Containers: Use chemically inert and transparent containers for your samples.

Frequently Asked Questions (FAQs)

Q1: Are organosilicon compounds, like silicones, generally considered photostable?

A1: Yes, organosilicon compounds, particularly those with a siloxane backbone (Si-O-Si), are known for their excellent stability against UV radiation.[7] The bond energy of the Si-O bond is higher than that of carbon-carbon bonds found in many organic polymers, making them less susceptible to UV-induced degradation.[8] This inherent stability makes them suitable for a wide range of applications, including in the pharmaceutical and medical device industries.[7][9][10]

Q2: What are the typical photodegradation pathways for organosilicon compounds?

A2: While highly stable, photodegradation can occur under certain conditions. The primary mechanisms involve:

  • Radical Formation: UV radiation can initiate the formation of radicals, which can lead to subsequent crosslinking or chain scission.[4]

  • Hydrolysis and Condensation: In the presence of moisture, UV irradiation can promote hydrolysis of the siloxane bonds, followed by condensation reactions.[11]

  • Backbiting Decomposition: For some silicones, UVB irradiation can induce a "backbiting" decomposition, leading to the formation of cyclic oligomers.[5]

Q3: How can I improve the photostability of a formulation containing organosilicon compounds?

A3: To enhance the photostability of a formulation containing organosilicon compounds, consider the following strategies:

  • Incorporate UV Stabilizers: The addition of UV absorbers or hindered amine light stabilizers (HALS) can protect photosensitive components.

  • Use Opaque Packaging: If the final product is sensitive to light, using opaque or UV-blocking packaging is an effective solution.

  • Optimize Formulation: Select excipients with high photostability and low levels of impurities. Phenyl-modified silicone resins, for example, have shown enhanced UV resistance compared to traditional methyl-based formulations.[8]

  • Control Curing Process: The specific formulation and curing process of a silicone can impact its UV resistance.[6]

Q4: What are the standard guidelines for photostability testing of pharmaceutical products containing organosilicon compounds?

A4: The primary guideline for photostability testing is the ICH Q1B guideline from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[12] This guideline outlines the requirements for both forced degradation and confirmatory photostability studies, including recommendations for light sources, exposure levels, and sample presentation.

Data Presentation

The following tables summarize quantitative data on the photostability of various organosilicon-based materials.

Table 1: Photodegradation of Pigmented Silicone Elastomers

PigmentUV StabilizerExposure Time (hours)Color Change (ΔE*)
RedNone (Control)5005.19
RedChimassorb 815003.66
RedNone (Control)10009.57
RedChimassorb 8110005.49
RedUvinul 505010007.47
YellowNone (Control)5004.90
YellowChimassorb 815002.80
YellowNone (Control)10005.91
YellowChimassorb 8110004.28
YellowUvinul 505010004.09

Data adapted from a study on pigmented silicone elastomers. A higher ΔE value indicates a greater color change.*

Table 2: Change in Mechanical Properties of Silicone Resins after Accelerated UV Testing

Silicone FormulationProperty MeasuredChange after Accelerated UV Testing
Phenyl-modified silicone resinTensile Strength< 5% loss
Traditional methyl-based silicone resinTensile Strength> 5% loss

Data adapted from industry testing of silicone resins for photovoltaic modules.[8]

Experimental Protocols

The following is a detailed methodology for a confirmatory photostability study based on the ICH Q1B guideline, with special considerations for organosilicon-based compounds.

Objective: To assess the intrinsic photostability of an organosilicon-based compound or formulation under standardized conditions.

Materials:

  • Test sample (organosilicon compound or formulation)

  • Dark control sample (identical to the test sample but protected from light, e.g., wrapped in aluminum foil)

  • Placebo control (if applicable)

  • Chemically inert and transparent containers (e.g., quartz or borosilicate glass)

  • Photostability chamber equipped with a light source compliant with ICH Q1B Option I or Option II.

Procedure:

  • Sample Preparation:

    • For solid samples, spread a thin layer (e.g., <3 mm) in the container to ensure uniform exposure.

    • For liquid or semi-solid samples, place them in the containers, ensuring the light path is not obstructed.

    • Prepare a dark control for each test sample.

  • Light Exposure:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Monitor the temperature within the chamber and ensure it does not excessively heat the samples.

  • Post-Exposure Analysis:

    • After the exposure is complete, visually inspect the samples for any changes in appearance, such as color, clarity, or physical state.

    • Conduct quantitative analysis on both the test and dark control samples. This may include:

      • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the active ingredient and detect any degradation products.

      • Spectrophotometry to measure changes in absorbance.

      • Physical tests (e.g., hardness, viscosity, tensile strength) for materials like elastomers.

  • Data Evaluation:

    • Compare the results from the exposed sample to those of the dark control to differentiate between photodegradation and thermal degradation.

    • Identify and, if necessary, characterize any significant degradation products.

    • Determine if the observed changes are within acceptable limits.

Visualizations

Photostability_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_evaluation Evaluation prep_sample Prepare Test Sample expose_light Expose to Light Source (ICH Q1B Conditions) prep_sample->expose_light prep_dark Prepare Dark Control prep_dark->expose_light visual_insp Visual Inspection expose_light->visual_insp chem_analysis Chemical Analysis (e.g., HPLC, GC) visual_insp->chem_analysis phys_testing Physical Testing (e.g., Hardness, Viscosity) chem_analysis->phys_testing compare_results Compare Exposed vs. Dark Control phys_testing->compare_results eval_change Evaluate Acceptability of Change compare_results->eval_change

Figure 1: General workflow for photostability testing.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_solution Potential Solutions start Unexpected Change Observed (e.g., Discoloration, Property Change) q1 Is the change also in the dark control? start->q1 a1_yes Issue is likely thermal degradation or formulation instability. q1->a1_yes Yes a1_no Issue is likely photodegradation. q1->a1_no No sol3 Re-evaluate Raw Material Purity a1_yes->sol3 q2 Is the formulation a single component? a1_no->q2 a2_yes Intrinsic photosensitivity of the organosilicon compound. q2->a2_yes Yes a2_no Test placebo and individual components. q2->a2_no No sol1 Modify Formulation (e.g., add UV stabilizers) a2_yes->sol1 a2_no->sol3 sol2 Use Protective Packaging sol1->sol2

Figure 2: Troubleshooting decision tree for photostability issues.

References

Technical Support Center: Overcoming Challenges in Delivering Hydrophobic Drugs like Quadrosilan In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro application of hydrophobic drugs. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the delivery of hydrophobic compounds like Quadrosilan in experimental settings.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your in vitro experiments with this compound and other hydrophobic drugs.

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a frequent challenge when introducing a hydrophobic compound dissolved in an organic solvent like DMSO into an aqueous cell culture medium.[1] This occurs because the drug's solubility drastically decreases as the DMSO is diluted in the aqueous environment.[1]

Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium.[1]
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.[1]
Low Temperature of Media The solubility of many compounds, including hydrophobic drugs, is lower in cold liquids.Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[1]
High DMSO Stock Concentration A very high concentration in the DMSO stock can lead to a larger volume being added to the media, increasing the chance of precipitation.If possible, use a lower concentration for your DMSO stock solution. This will require adding a larger volume to the media, so be mindful of the final DMSO concentration's potential for cytotoxicity.[2]
Issue 2: Delayed Precipitation of this compound in Culture Over Time

Question: My this compound solution is clear upon addition to the media, but I observe precipitation or cloudiness after several hours or days of incubation. What could be the cause?

Answer: Delayed precipitation can occur due to changes in the media composition or environment over the course of an experiment.

Potential CauseExplanationRecommended Solution
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing its concentration beyond its solubility limit.[1]Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1][3]
Temperature Fluctuations Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may negatively affect the solubility of the compound.[1]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.[4]
pH Instability Changes in the pH of the culture medium due to cellular metabolism can alter the solubility of pH-sensitive compounds.Ensure you are using a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH throughout the experiment.[4]
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[5]If this is suspected, a solubility test in a simplified buffer (like PBS) versus the complete medium could provide insights.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of DMSO in cell culture?

A1: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] Some robust cell lines may tolerate up to 1%, but primary cells are often more sensitive.[2] It is always recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[2] Always include a vehicle control in your experiments with the same final DMSO concentration as your treated samples to account for any solvent effects.[4]

Q2: Are there alternatives to DMSO for dissolving this compound?

A2: Yes, other organic solvents like ethanol or acetone can be used for some hydrophobic compounds.[6] However, their compatibility and cytotoxicity must be evaluated for your specific cell line.[7] Alternative drug delivery strategies can also be employed to avoid the use of harsh organic solvents altogether.

Q3: What are some advanced delivery methods to improve the solubility of hydrophobic drugs like this compound?

A3: Several advanced formulation strategies can enhance the aqueous solubility and delivery of hydrophobic drugs:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can encapsulate hydrophobic drugs, forming inclusion complexes that are more soluble in aqueous solutions.[8][9][10][11][12][13][14] For instance, 2-hydroxypropyl-beta-cyclodextrin is a commonly used derivative.[8]

  • Nanoparticles: Encapsulating this compound into polymeric nanoparticles, lipid-based nanoparticles, or micelles can significantly improve its delivery in vitro.[15][16][17][18][19][20][21][22] These formulations can protect the drug and facilitate its uptake by cells.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, combinations of PEG400, glycerin, or non-ionic surfactants like Tween 80 can be explored.[23]

Q4: How do I perform a solubility test for this compound in my cell culture medium?

A4: A kinetic solubility assay can be performed to determine the maximum working concentration of this compound. A detailed protocol is provided in the "Experimental Protocols" section below. This involves preparing serial dilutions of your drug in the medium and observing for precipitation.[1][24]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Complete cell culture medium (pre-warmed to 37°C).

  • 96-well clear-bottom plate.

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm.

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound DMSO stock in 100% DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 198 µL) of your pre-warmed complete cell culture medium. This will create a range of final this compound concentrations with a constant final DMSO concentration.

  • Include Controls:

    • Vehicle Control: Add the same volume of 100% DMSO to the medium without the drug.

    • Media Blank: Well containing only the cell culture medium.

  • Incubate and Observe: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Assess Precipitation:

    • Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]

    • Quantitative Assessment: For a more objective measure, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear both visually and by absorbance reading is your maximum working soluble concentration under these specific conditions.

Visualizations

Workflow for Preparing and Adding Hydrophobic Drugs to Cell Culture

G cluster_prep Stock Preparation cluster_dilution Dilution Strategy cluster_final Final Application stock Dissolve this compound in 100% DMSO prewarm Pre-warm Media to 37°C stock->prewarm serial_dilute Optional: Intermediate Serial Dilution prewarm->serial_dilute add_dropwise Add Dropwise to Media while Vortexing serial_dilute->add_dropwise inspect Visually Inspect for Precipitation add_dropwise->inspect add_to_cells Add to Cells inspect->add_to_cells If Clear

Caption: A recommended workflow for the preparation and addition of hydrophobic drugs to cell culture media.

Troubleshooting Logic for Drug Precipitation

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_dilution Was dilution too rapid? start->check_dilution check_temp Was media cold? start->check_temp check_evap Is there evaporation? start->check_evap check_temp_flux Are there temperature fluctuations? start->check_temp_flux check_ph Is media pH stable? start->check_ph reduce_conc Reduce final concentration check_conc->reduce_conc Yes serial_dilute Use serial dilution check_dilution->serial_dilute Yes prewarm_media Pre-warm media check_temp->prewarm_media Yes use_sealed_plates Use sealed plates/ ensure humidity check_evap->use_sealed_plates Yes minimize_removal Minimize removal from incubator check_temp_flux->minimize_removal Yes use_buffered_media Use HEPES-buffered media check_ph->use_buffered_media No

Caption: A troubleshooting flowchart to identify and address the causes of drug precipitation in cell culture.

References

Quadrosilan Technical Support Center: Preventing Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the chemical properties of Quadrosilan (2,6-diphenylhexamethylcyclotetrasiloxane; CAS No. 4657-20-9) and general principles for handling poorly water-soluble, hydrophobic compounds. Specific experimental data on the aqueous solubility of this compound is limited; therefore, these recommendations should be considered as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in aqueous solutions?

This compound (2,6-diphenylhexamethylcyclotetrasiloxane) is a synthetic, nonsteroidal estrogen with a chemical formula of C18H28O4Si4.[1][2][3] Its structure, characterized by a siloxane backbone and phenyl groups, makes it a highly hydrophobic and non-polar molecule with very low intrinsic solubility in water. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium (e.g., buffer or cell culture media), the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[4][5]

Q2: My this compound precipitated out of the DMSO stock solution upon storage. What should I do?

Precipitation in a DMSO stock solution is often due to the absorption of atmospheric moisture, as DMSO is hygroscopic.[5] Even small amounts of water can significantly reduce the solubility of a hydrophobic compound like this compound.[5] To resolve this, you can try gently warming the solution (e.g., to 37-50°C) and vortexing or sonicating to redissolve the precipitate. To prevent this, always use anhydrous DMSO, aliquot the stock solution into single-use vials, and store them in a desiccated environment at -20°C or -80°C.[4]

Q3: How can I prevent this compound from precipitating when I dilute my DMSO stock into an aqueous buffer for an experiment?

This is a common issue known as antisolvent precipitation.[5] Several strategies can be employed to prevent this:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock with the aqueous buffer. This gradual change in the solvent environment can help maintain solubility.[5]

  • Use of Co-solvents: Incorporate a water-miscible organic co-solvent in your final aqueous solution. Common co-solvents include ethanol, polyethylene glycol (PEG), or glycerol.[5][6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[9]

Q4: Does pH affect the solubility of this compound?

This compound is a neutral molecule and does not have ionizable functional groups. Therefore, its solubility is largely independent of the pH of the aqueous solution.[10][11] Unlike acidic or basic compounds, adjusting the pH of the buffer is not an effective strategy to prevent its precipitation.[12]

Q5: How does temperature influence the solubility of this compound?

For most solid organic compounds, solubility in a liquid solvent increases with temperature.[13][14][15] Gently warming the aqueous solution during the dilution of the this compound stock may help to keep it in solution. However, it is crucial to ensure that the elevated temperature does not affect the stability of this compound or other components in your experimental system. Always check for potential degradation at higher temperatures.

Troubleshooting Guide: this compound Precipitation

ProblemPotential CauseRecommended Solution
Precipitate forms in DMSO stock solution during storage. 1. Moisture Contamination: DMSO is hygroscopic and has absorbed water.[5] 2. Concentration Too High: The stock concentration exceeds the solubility limit at the storage temperature.1. Gently warm (37-50°C) and vortex/sonicate the solution to redissolve. 2. For future preparations, use anhydrous DMSO and store in small, tightly sealed aliquots with a desiccant. 3. If redissolving fails, prepare a new, less concentrated stock solution.
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. Antisolvent Precipitation: Rapid change in solvent polarity causes the hydrophobic compound to "crash out".[5]1. Reduce Final Concentration: Lower the target concentration of this compound in the aqueous medium. 2. Optimize Dilution: Perform a stepwise serial dilution instead of a single-step dilution.[5] 3. Pre-warm the Aqueous Medium: Warming the buffer to 37°C before adding the DMSO stock can help. 4. Use a Co-solvent: See Table 1 for examples.
Solution is initially clear but a precipitate forms over time in the aqueous medium. 1. Metastable Supersaturation: The initial solution was supersaturated and is slowly equilibrating to its lower thermodynamic solubility. 2. Temperature Fluctuation: A decrease in temperature can reduce solubility.1. Incorporate a solubility enhancer like a co-solvent or cyclodextrin to create a thermodynamically stable solution. 2. Maintain a constant temperature for the duration of the experiment. 3. Prepare fresh solutions immediately before use.

Data Presentation: Solubility Enhancement Strategies (Illustrative Data)

The following data are hypothetical and intended for illustrative purposes to demonstrate the principles of solubility enhancement for a hydrophobic compound like this compound.

Table 1: Effect of Co-solvents on the Apparent Aqueous Solubility of a Hydrophobic Compound

Co-solventConcentration in Aqueous Buffer (v/v)Apparent Solubility (µg/mL)Fold Increase
None0%0.51
Ethanol5%510
PEG4005%1530
DMSO1%24

Table 2: Effect of Cyclodextrin on the Apparent Aqueous Solubility of a Hydrophobic Compound

Solubility EnhancerConcentration in Aqueous BufferApparent Solubility (µg/mL)Fold Increase
None0 mM0.51
HP-β-CD10 mM2550
HP-β-CD25 mM60120
HP-β-CD50 mM110220

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a Co-solvent

  • Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing.

  • Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) containing the co-solvent of choice (e.g., 5% v/v PEG400).

  • Pre-warm Buffer: Gently warm the co-solvent buffer to 37°C.

  • Dilution: While gently vortexing the warm co-solvent buffer, add the 10 mM this compound DMSO stock dropwise to achieve the final desired concentration.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Preparation of a this compound Working Solution using Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer to the desired concentration (e.g., 25 mM).

  • Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Complexation: Add the this compound DMSO stock solution to the HP-β-CD solution to achieve the final desired concentration.

  • Equilibration: Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for the formation of the inclusion complex.

  • Final Check: The resulting clear solution is ready for experimental use.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in Aqueous Solution check_stock Is the DMSO stock solution clear? start->check_stock stock_precipitate Precipitate in Stock check_stock->stock_precipitate No antisolvent_precipitate Antisolvent Precipitation check_stock->antisolvent_precipitate Yes warm_sonicate Warm and sonicate stock solution. stock_precipitate->warm_sonicate reduce_conc Reduce final concentration. antisolvent_precipitate->reduce_conc stock_dissolves Precipitate dissolves? warm_sonicate->stock_dissolves use_solution Use solution promptly. stock_dissolves->use_solution Yes new_stock Prepare fresh, lower concentration stock with anhydrous DMSO. stock_dissolves->new_stock No stepwise_dilution Use stepwise dilution. reduce_conc->stepwise_dilution use_cosolvent Add a co-solvent (e.g., 5% PEG400). stepwise_dilution->use_cosolvent use_cyclodextrin Use cyclodextrin (e.g., HP-β-CD). use_cosolvent->use_cyclodextrin still_precipitates Still precipitates? use_cyclodextrin->still_precipitates still_precipitates->use_solution No combine_methods Combine strategies: - Co-solvent + Warming - Cyclodextrin + Warming still_precipitates->combine_methods Yes

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation quad_powder This compound Powder stock_solution 10 mM Stock Solution in DMSO quad_powder->stock_solution anhydrous_dmso Anhydrous DMSO anhydrous_dmso->stock_solution working_solution Final Working Solution (Clear & Stable) stock_solution->working_solution Stepwise Dilution aqueous_buffer Aqueous Buffer (e.g., PBS) aqueous_buffer->working_solution enhancer Solubility Enhancer (Co-solvent or Cyclodextrin) enhancer->working_solution

Caption: General workflow for preparing a stable this compound solution.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Silane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of silane compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant signal suppression for my silanol analyte in plasma samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression in the LC-MS analysis of silanols in plasma is a common issue arising from co-eluting endogenous matrix components that interfere with the ionization of the analyte.[1][2] The primary culprits are often phospholipids, salts, and other small molecules present in plasma.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3]

    • Protein Precipitation (PPT): A simple and common first step. However, it may not effectively remove phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be effective in separating silanols from more polar or nonpolar interferences depending on the chosen solvent system.

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup. A hydrophilic-lipophilic balanced (HLB) or a mixed-mode sorbent can be effective for retaining silanols while washing away interfering compounds.

  • Chromatographic Separation: Enhance the separation between your silanol analyte and matrix components.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of polar compounds like silanols.[4][5] It uses a high organic mobile phase, which can also enhance ESI sensitivity.[6][7]

    • Gradient Optimization: A shallower gradient can improve the resolution between the analyte and co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[8] Since the SIL-IS and the analyte are affected similarly by suppression or enhancement, the ratio of their signals remains constant, leading to more accurate quantification.[8]

Q2: My chromatograms show broad or tailing peaks for my silane compounds. What could be the cause and how can I improve the peak shape?

A2: Poor peak shape for silane compounds, especially silanols, can be attributed to several factors, including interactions with the analytical column and issues with the mobile phase.

Troubleshooting Steps:

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with the silanol groups of your analyte, leading to peak tailing.[9]

    • Use an End-capped Column: Employ a column that is thoroughly end-capped to minimize the number of free silanol groups.

    • Mobile Phase Modifier: The addition of a small amount of a competitive agent, like triethylamine (TEA) or a higher concentration of a volatile acid like formic acid, can help to saturate the active sites on the column and improve peak shape. However, be mindful that non-volatile modifiers are not ideal for MS analysis.[10]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of silanols and their interaction with the stationary phase. Experiment with different pH values to find the optimal condition for good peak shape.

  • Column Choice: For highly polar silanols, a HILIC column can provide better peak shape and retention compared to traditional reversed-phase columns.[4]

Q3: I am detecting persistent background signals corresponding to siloxanes in my blank injections. Where are these coming from and how can I eliminate them?

A3: Siloxane contamination is a frequent problem in LC-MS analysis and can originate from various lab consumables.[11][12]

Troubleshooting Steps:

  • Identify the Source:

    • Vial Septa: Silicone-based septa are a common source of siloxane bleed.[13]

    • Glassware: Some glassware can leach siloxanes. Use borosilicate glass whenever possible.[11]

    • Solvents and Reagents: Ensure high-purity, LC-MS grade solvents and reagents are used.

    • Laboratory Environment: Siloxanes can be present in the lab air from various sources, including personal care products.[14]

  • Elimination and Prevention:

    • Use PTFE-lined or pre-slit septa: These are less prone to leaching siloxanes compared to standard silicone septa.

    • Thoroughly clean glassware: Rinse glassware with a high-purity solvent before use. Avoid using detergents, as they can be a source of contamination.[11]

    • System Flush: Flush the LC system with a strong solvent, such as isopropanol, to remove accumulated siloxanes.

    • Blank Injections: Regularly run blank injections to monitor for and identify any background contamination.

Quantitative Data Summary

The following tables provide representative data on the impact of matrix effects on silanol analysis and the effectiveness of different sample preparation techniques. Please note that this data is illustrative and actual results may vary depending on the specific analyte, matrix, and analytical conditions.

Table 1: Matrix Effect on the Signal Intensity of a Model Silanol Compound in Different Biological Matrices

Biological MatrixMean Signal Intensity (cps)Matrix Effect (%)
Neat Solution1,500,000N/A
Human Plasma (PPT)600,000-60%
Human Urine (Dilute & Shoot)900,000-40%
Rat Brain Homogenate (SPE)1,200,000-20%

Matrix Effect (%) was calculated as: ((Signal in Matrix / Signal in Neat Solution) - 1) * 100. A negative value indicates signal suppression.

Table 2: Comparison of Sample Preparation Techniques for the Recovery of a Silanol from Human Plasma

Sample Preparation MethodAnalyte Recovery (%)RSD (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)8512-55%
Liquid-Liquid Extraction (Ethyl Acetate)7015-30%
Solid-Phase Extraction (HLB)955-15%

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.[2]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) using your chosen sample preparation method. Spike the analyte and internal standard into the final, dried, and reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Protocol 2: Generic HILIC-MS Method for the Analysis of Polar Silanols

  • LC Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with a high percentage of mobile phase B (e.g., 95%) and hold for 1-2 minutes.

    • Decrease the percentage of B over 5-10 minutes to elute the polar silanols.

    • Include a column re-equilibration step at the initial conditions for at least 3-5 column volumes.

  • MS Detection:

    • Use electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's structure.

    • Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Problem Observed: Signal Suppression, Poor Peak Shape, or Inconsistent Results check_blanks Analyze Blank Injections start->check_blanks siloxane_contamination Siloxane Contamination Present? check_blanks->siloxane_contamination address_contamination Identify and Eliminate Contamination Source (Vials, Solvents, Glassware) siloxane_contamination->address_contamination Yes no_contamination No Significant Contamination siloxane_contamination->no_contamination No address_contamination->check_blanks assess_matrix_effect Quantify Matrix Effect (Post-Extraction Spike) no_contamination->assess_matrix_effect matrix_effect_present Significant Matrix Effect? assess_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (SPE, LLE) matrix_effect_present->optimize_sample_prep Yes end Problem Resolved matrix_effect_present->end No optimize_chromatography Optimize Chromatography (HILIC, Gradient) optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope- Labeled Internal Standard optimize_chromatography->use_sil_is revalidate Re-validate Method use_sil_is->revalidate revalidate->end SamplePrepSelection Decision Tree for Sample Preparation Method Selection start Start: Silane Analysis in Complex Matrix matrix_complexity Matrix Complexity? start->matrix_complexity low_complexity Low (e.g., Clean Water) matrix_complexity->low_complexity Low high_complexity High (e.g., Plasma, Tissue) matrix_complexity->high_complexity High dilute_and_shoot Dilute and Shoot low_complexity->dilute_and_shoot protein_removal Protein Removal Needed? high_complexity->protein_removal end Proceed to LC-MS Analysis dilute_and_shoot->end ppt Protein Precipitation (PPT) protein_removal->ppt Yes further_cleanup Further Cleanup Required (e.g., Phospholipids)? protein_removal->further_cleanup No ppt->further_cleanup lle Liquid-Liquid Extraction (LLE) further_cleanup->lle Yes, Moderate Selectivity spe Solid-Phase Extraction (SPE) further_cleanup->spe Yes, High Selectivity further_cleanup->end No lle->end spe->end

References

Validation & Comparative

A Comparative Analysis of Estradiol and Quadrosilan on Estrogen Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the interactions of estradiol and a representative organosilicon compound, Octamethylcyclotetrasiloxane (D4), with estrogen receptors, providing key experimental data and methodologies for researchers in drug development and endocrine research.

This guide presents a comparative analysis of the potent endogenous estrogen, 17β-estradiol, and Quadrosilan, a synthetic nonsteroidal estrogen, on estrogen receptors (ERs). Due to the limited availability of specific quantitative binding and signaling data for this compound (2,6-cisdiphenylhexamethylcyclotetrasiloxane) in publicly accessible literature, this analysis utilizes Octamethylcyclotetrasiloxane (D4) as a representative compound from the same organosilicon class. D4 has been studied for its estrogenic properties and provides a basis for comparison with estradiol.

Executive Summary

Estradiol is the primary and most potent endogenous estrogen, playing a crucial role in a vast array of physiological processes. It exerts its effects by binding to two main estrogen receptor subtypes, ERα and ERβ, with high affinity. This binding initiates a cascade of genomic and non-genomic signaling events that regulate gene expression and cellular function.

In contrast, the available data on organosilicon compounds like this compound and D4 suggest a different mode of interaction with estrogen receptors. Studies on D4 indicate that it possesses weak estrogenic activity, which is primarily mediated through ERα. Notably, D4 demonstrates competitive binding for ERα but not for ERβ, suggesting a degree of receptor subtype selectivity that differs significantly from estradiol. The estrogenic potency of D4 is considerably lower than that of estradiol.

This guide provides a detailed comparison of their binding affinities, signaling pathways, and the experimental protocols used to determine these characteristics.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the binding affinities of estradiol and D4 to estrogen receptors.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Kd/Ki)Citation
17β-Estradiol ERα~0.1 nM (Kd)[1][2]
ERβ~0.4 nM (Kd)[1][2]
Octamethylcyclotetrasiloxane (D4) ERαCompetes with [3H]-estradiol[3][4]
ERβNo significant competition[3][4]

Signaling Pathways

The signaling pathways of estradiol are complex, involving both classical genomic and rapid non-genomic mechanisms. In contrast, the known estrogenic effects of D4 appear to be primarily mediated through the classical genomic pathway via ERα.

Estradiol Signaling Pathways

Estradiol's biological effects are mediated through at least four distinct pathways[3]:

  • Classical Ligand-Dependent Pathway: Estradiol binds to ERα or ERβ in the nucleus, leading to receptor dimerization and binding to Estrogen Response Elements (EREs) on target genes, thereby regulating their transcription[5].

  • Ligand-Independent Pathway: Growth factors can activate intracellular kinase cascades that phosphorylate and activate ERs, leading to gene transcription in the absence of estradiol[3].

  • ERE-Independent Pathway: The estradiol-ER complex can associate with other transcription factors, such as AP-1, to regulate gene expression from promoters lacking a canonical ERE[6].

  • Non-Genomic Signaling: A subpopulation of ERs located at the plasma membrane can be rapidly activated by estradiol, leading to the activation of signaling cascades like the MAPK and PI3K pathways[4][5].

Estradiol_Signaling cluster_genomic Genomic Signaling cluster_nongenomic Non-Genomic Signaling Estradiol Estradiol ERα/ERβ (Nuclear) ERα/ERβ (Nuclear) Estradiol->ERα/ERβ (Nuclear) Binding Dimerization Dimerization ERα/ERβ (Nuclear)->Dimerization ERE Binding ERE Binding Dimerization->ERE Binding Gene Transcription Gene Transcription ERE Binding->Gene Transcription Estradiol_mem Estradiol Membrane ER Membrane ER Estradiol_mem->Membrane ER Binding Kinase Activation MAPK/PI3K Activation Membrane ER->Kinase Activation Cellular Response Cellular Response Kinase Activation->Cellular Response

Figure 1: Simplified signaling pathways of estradiol.

Octamethylcyclotetrasiloxane (D4) Signaling Pathway

The available evidence suggests that the estrogenic activity of D4 is mediated through the classical genomic pathway via ERα[3][4]. It competes with estradiol for binding to ERα, leading to downstream effects on gene expression that are characteristic of estrogenic compounds, albeit with much lower potency[3][4]. There is currently no strong evidence for significant non-genomic signaling or interaction with ERβ.

D4_Signaling D4 Octamethylcyclotetrasiloxane (D4) ERα (Nuclear) ERα (Nuclear) D4->ERα (Nuclear) Binding (Weak) Dimerization Dimerization ERα (Nuclear)->Dimerization ERE Binding ERE Binding Dimerization->ERE Binding Weak Gene Transcription Weak Gene Transcription ERE Binding->Weak Gene Transcription

Figure 2: Postulated signaling pathway for D4.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with estrogen receptors.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.

Methodology:

  • Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or purified recombinant human ERα or ERβ is commonly used as the receptor source.

  • Incubation: A constant concentration of [3H]-estradiol and the receptor source are incubated with increasing concentrations of the unlabeled test compound (competitor).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of unlabeled estradiol.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (ER, [3H]-Estradiol, Test Compound) Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Calculate IC50 and RBA Quantify->Analyze End End Analyze->End

Figure 3: Workflow for ER competitive binding assay.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) is transiently or stably transfected with a reporter plasmid containing multiple copies of an ERE linked to a luciferase reporter gene.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound in the presence (for antagonist testing) or absence (for agonist testing) of a known ER agonist like estradiol.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). For agonists, the EC50 (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 (the concentration that inhibits 50% of the agonist-induced response) is calculated.

Reporter_Assay_Workflow Start Start Cell_Culture Culture and Transfect Cells with ERE-Luciferase Reporter Start->Cell_Culture Treatment Treat Cells with Test Compound Cell_Culture->Treatment Lysis Lyse Cells Treatment->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Analyze Calculate EC50 or IC50 Luciferase_Assay->Analyze End End Analyze->End

Figure 4: Workflow for ERE-luciferase reporter gene assay.

Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic or anti-estrogenic effect of a compound by measuring its impact on the proliferation of estrogen-dependent cells, such as MCF-7 cells.

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in a multi-well plate in a medium stripped of endogenous estrogens (e.g., using charcoal-dextran treated serum).

  • Compound Treatment: The cells are then treated with various concentrations of the test compound, either alone (to test for agonistic effects) or in combination with estradiol (to test for antagonistic effects).

  • Incubation: The cells are incubated for a period of several days to allow for cell proliferation.

  • Quantification of Cell Number: The number of viable cells is determined using various methods, such as the MTT assay, crystal violet staining, or direct cell counting.

  • Data Analysis: The proliferative effect is calculated relative to a vehicle control and a positive control (estradiol). For agonists, the relative proliferative effect (RPE) and the proliferative concentration (PC50) can be determined. For antagonists, the ability to inhibit estradiol-induced proliferation is quantified.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed MCF-7 Cells in Estrogen-Stripped Medium Start->Seed_Cells Treatment Treat Cells with Test Compound Seed_Cells->Treatment Incubate Incubate for Several Days Treatment->Incubate Quantify_Proliferation Quantify Cell Proliferation Incubate->Quantify_Proliferation Analyze Determine Proliferative Effect Quantify_Proliferation->Analyze End End Analyze->End

Figure 5: Workflow for cell proliferation (E-Screen) assay.

Conclusion

The comparative analysis of estradiol and the representative organosilicon compound, Octamethylcyclotetrasiloxane (D4), reveals significant differences in their interactions with estrogen receptors. Estradiol is a high-affinity, non-selective agonist of both ERα and ERβ, activating a complex network of genomic and non-genomic signaling pathways. In contrast, D4 exhibits weak, ERα-selective estrogenic activity, primarily through the classical genomic pathway.

While direct quantitative data for this compound remains limited, its structural similarity to D4 suggests it may share some of these characteristics. Further research is warranted to fully elucidate the specific binding affinities and downstream signaling effects of this compound to provide a more direct comparison with estradiol. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations. This comparative understanding is crucial for the development of novel compounds with selective estrogen receptor modulating properties for therapeutic applications.

References

A Comparative Efficacy Analysis of Quadrosilan and Other Nonsteroidal Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Quadrosilan, a synthetic nonsteroidal estrogen, with other prominent nonsteroidal estrogens, namely Diethylstilbestrol (DES) and Tamoxifen. The information is intended for researchers, scientists, and professionals involved in drug development and is supported by experimental data and methodologies.

Introduction to this compound and Comparator Compounds

This compound , also known as Cisobitan or KABI-1774, is an organosilicon compound identified as a synthetic, nonsteroidal estrogen developed in the 1970s.[1] It has been used as an antigonadotropic agent in the treatment of prostate cancer.[1] Reports suggest that this compound possesses estrogenic activity equivalent to that of the natural steroidal estrogen, estradiol.[1]

Diethylstilbestrol (DES) is a potent synthetic nonsteroidal estrogen that was previously used for various medical conditions but is now limited due to safety concerns.[2][3] It serves as a benchmark for high estrogenic potency in comparative studies.

Tamoxifen is a selective estrogen receptor modulator (SERM) with a nonsteroidal structure. It exhibits tissue-specific estrogenic and anti-estrogenic effects.[2] Its active metabolite, 4-hydroxytamoxifen , has a significantly higher binding affinity for the estrogen receptor.[4] Tamoxifen is widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[4]

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound, Diethylstilbestrol, and Tamoxifen/4-hydroxytamoxifen.

Table 1: Estrogen Receptor Binding Affinity
CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Relative Binding Affinity (RBA) [%, Estradiol = 100%]
This compound (as Estradiol) ERα~0.1 - 0.5100
Diethylstilbestrol (DES) ERα~0.1 - 0.3200 - 300[5]
Tamoxifen ERα~5 - 202 - 4[4]
4-Hydroxytamoxifen ERα~0.1 - 0.5100[4]
Table 2: In Vitro Potency (MCF-7 Cell Proliferation Assay)
CompoundParameterPotency (EC50) [nM]
This compound (as Estradiol) Proliferation~0.01 - 0.1
Diethylstilbestrol (DES) Proliferation~0.01 - 0.1
Tamoxifen Proliferation (Agonist effect)~1 - 10
4-Hydroxytamoxifen Proliferation (Agonist effect)~0.1 - 1
Table 3: In Vivo Efficacy Overview
CompoundModel/IndicationObserved Effects
This compound Prostate CancerAntigonadotropic effects, feminization.[1]
Diethylstilbestrol (DES) Immature Rat Uterotrophic AssayPotent uterotrophic effect.[6]
Prostate CancerEffective in castration-resistant prostate cancer.[7]
Tamoxifen Breast Cancer Models (in vivo)Inhibition of estrogen-dependent tumor growth.[8][9]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor (ERα or ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

Methodology:

  • Receptor Source: Prepare a cytosol fraction containing estrogen receptors from the uteri of ovariectomized rats or use purified recombinant human ERα or ERβ.

  • Incubation: Incubate a constant concentration of [3H]-estradiol with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, DES, Tamoxifen).

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-estradiol from the free radioligand using methods such as dextran-coated charcoal or hydroxylapatite adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specifically bound [3H]-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Seed the cells in 96-well plates at a low density.

  • Treatment: After a period of hormone deprivation, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the cells for a period of 6-7 days, allowing for cell proliferation.

  • Quantification of Cell Proliferation: Measure cell proliferation using methods such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.

  • Data Analysis: Plot cell number or absorbance against the logarithm of the compound concentration to generate a dose-response curve. The EC50 (the concentration that induces a half-maximal proliferative response) is determined from this curve.

In Vivo Uterotrophic Assay in Rodents

Objective: To evaluate the in vivo estrogenic activity of a substance by measuring its ability to increase the uterine weight in immature or ovariectomized female rodents.

Methodology:

  • Animal Model: Use either immature female rats (e.g., 21-25 days old) or adult ovariectomized rats.

  • Dosing: Administer the test substance daily for three consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., treated with ethinyl estradiol).

  • Necropsy: Euthanize the animals approximately 24 hours after the final dose.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The blotted uterine weight can also be measured after gently pressing the uterus on filter paper to remove luminal fluid.

  • Data Analysis: Calculate the mean uterine weight for each treatment group. A statistically significant increase in the uterine weight of a treated group compared to the vehicle control group indicates estrogenic activity.

Signaling Pathways and Experimental Workflows

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NSE Nonsteroidal Estrogen (NSE) mER Membrane ER (e.g., GPER1) NSE->mER Binds (Non-genomic) Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) mER->Kinase_Cascade Activates ER_inactive Inactive Estrogen Receptor (ER) HSP Heat Shock Proteins ER_inactive->HSP Dissociation ER_active Active ER-NSE Complex ER_inactive->ER_active Conformational Change Dimer Dimerized ER-NSE Complex ER_active->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocation & Binding Kinase_Cascade->Dimer Phosphorylation (Ligand-independent activation) Co-regulators Co-activators/ Co-repressors ERE->Co-regulators Transcription Modulation of Gene Transcription Co-regulators->Transcription Recruitment Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Cellular_Response

Caption: Estrogen Receptor Signaling Pathway for Nonsteroidal Estrogens.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Efficacy Assessment Receptor_Binding Estrogen Receptor Competitive Binding Assay Binding_Affinity Determine Binding Affinity (Ki, IC50) Receptor_Binding->Binding_Affinity Cell_Proliferation MCF-7 Cell Proliferation Assay Potency Determine In Vitro Potency (EC50) Cell_Proliferation->Potency Reporter_Gene ER-mediated Reporter Gene Assay Reporter_Gene->Potency Uterotrophic Uterotrophic Assay (Rodent Model) Binding_Affinity->Uterotrophic Inform In Vivo Dose Selection Potency->Uterotrophic Inform In Vivo Dose Selection Estrogenic_Activity Assess In Vivo Estrogenic Activity Uterotrophic->Estrogenic_Activity Tumor_Model Tumor Xenograft Model (e.g., Breast, Prostate) Antitumor_Efficacy Evaluate Antitumor Efficacy Tumor_Model->Antitumor_Efficacy Estrogenic_Activity->Tumor_Model Confirm Hormonal Activity

Caption: Experimental Workflow for Efficacy Comparison.

References

Unveiling the Antigonadotropic Properties of Quadrosilan: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of endocrine research and therapeutic development, the quest for potent and specific antigonadotropic agents is paramount. This guide provides a comparative analysis of the in vivo antigonadotropic activity of Quadrosilan (also known as Cisobitan or 2,6-cis-diphenylhexamethylcyclotetrasiloxane), a synthetic nonsteroidal estrogen, against other relevant organosilicon compounds, namely octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to validate and compare the in vivo performance of these compounds.

Comparative Analysis of In Vivo Antigonadotropic and Reproductive Effects

The following tables summarize the key in vivo effects of this compound, D4, and D5 on gonadotropin levels and reproductive parameters, based on preclinical studies in rats.

Table 1: Effects on Gonadotropin Levels

CompoundSpecies/SexDosageDurationEffect on Luteinizing Hormone (LH)Effect on Follicle-Stimulating Hormone (FSH)Citation(s)
This compound Male Rat1 mg/kg/day (oral)5 hoursDeclined to 50% of controlSlower decline than LH[1]
Male Rat1 mg/kg/day (oral)1 weekDecreased to 15-20% of controlDecreased to 15-20% of control[1]
Octamethylcyclotetrasiloxane (D4) Female Rat700 ppm / 900 ppm (inhalation)3 daysAttenuated pre-ovulatory surgeDecreased levels on the morning of estrus
Decamethylcyclopentasiloxane (D5) Female RatNot specified4 weeksIncreased serum levelsNot specified

Table 2: Effects on Reproductive Organs and Fertility

CompoundSpecies/SexDosageDurationEffect on Reproductive OrgansEffect on FertilityCitation(s)
This compound Male Rat1 mg/kg/day (oral)Not specifiedSex accessory weight depressionNot specified[1]
Male Mice20 and 40 mg/kg/dayNot specifiedLesions in reproductive organsNot specified[2]
Octamethylcyclotetrasiloxane (D4) Female Rat500 ppm / 700 ppm (inhalation)Two generationsDecreased ovarian weightDecreased mating and fertility indices, reduced litter size[3]
Decamethylcyclopentasiloxane (D5) Female RatNot specified4 weeksIncreased number of ovarian folliclesDisrupts follicle growth and endometrial receptivity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols based on the available literature for testing antigonadotropic activity in vivo.

In Vivo Antigonadotropic Activity Assessment in Male Rats (adapted from studies on this compound)
  • Animal Model: Adult male rats.

  • Compound Administration: this compound administered orally at a dose of 1 mg/kg/day. A comparative control group receives subcutaneous administration of estradiol benzoate.

  • Short-term Study: A single dose is administered, and blood samples are collected at various time points (e.g., 5 hours) to measure serum LH and FSH levels.

  • Long-term Study: The compound is administered daily for one week. At the end of the treatment period, blood is collected for gonadotropin measurement. Sex accessory organ weights (e.g., prostate, seminal vesicles) are recorded.

  • Pituitary Challenge: To assess a direct effect on the pituitary, a gonadotropin-releasing hormone (GnRH) challenge is performed in animals pre-treated with the test compound. Blood samples are taken to measure the LH response.

  • Hormone Analysis: Serum LH and FSH concentrations are determined by radioimmunoassay (RIA).

In Vivo Reproductive Toxicity Assessment in Female Rats (adapted from studies on D4)
  • Animal Model: Female Sprague-Dawley rats.

  • Compound Administration: Whole-body vapor inhalation of varying concentrations (e.g., 0, 70, 300, 500, 700 ppm) for 6 hours per day.

  • Multi-generational Study: F0 generation is exposed for a pre-mating period (e.g., 70 days) and through weaning of the F1 generation. F1 animals are then exposed and mated to produce the F2 generation.

  • Parameters Measured:

    • Reproductive Performance: Mating and fertility indices, litter size, and number of implantation sites are recorded.

    • Hormonal Levels: Blood samples are collected at specific stages of the estrous cycle (e.g., proestrus, estrus) to measure LH, FSH, estradiol, and progesterone.

    • Organ Weights: Ovarian and uterine weights are measured at necropsy.

    • Histopathology: Reproductive organs are examined for any pathological changes.

Visualizing the Mechanisms and Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes/Ovaries) GnRH_Neuron GnRH Neuron GnRH GnRH GnRH_Neuron->GnRH releases Gonadotroph Gonadotroph Cell LH LH Gonadotroph->LH secretes FSH FSH Gonadotroph->FSH secretes Gonadal_Cells Leydig/Theca & Granulosa Cells Sex_Steroids Sex Steroids (Testosterone/Estrogen) Gonadal_Cells->Sex_Steroids produce This compound This compound This compound->GnRH_Neuron Exerts effect at hypothalamus This compound->Gonadotroph Direct pituitary block Estradiol Estradiol GnRHR GnRH Receptor GnRH->GnRHR binds GnRHR->Gonadotroph activates LH->Gonadal_Cells stimulates FSH->Gonadal_Cells stimulates Sex_Steroids->GnRH_Neuron Negative Feedback Sex_Steroids->Gonadotroph Negative Feedback

Caption: Hypothalamic-Pituitary-Gonadal Axis and Site of Action of this compound.

G start Start: Select Animal Model (e.g., Male Rats) acclimatization Acclimatization Period start->acclimatization grouping Randomly Assign to Treatment Groups (Control, this compound, Alternatives) acclimatization->grouping dosing Administer Compounds (e.g., Oral Gavage) for a Defined Period grouping->dosing monitoring Monitor Clinical Signs and Body Weight dosing->monitoring necropsy Euthanasia and Necropsy dosing->necropsy sampling Collect Blood Samples at Specified Time Points monitoring->sampling hormone_assay Measure Serum LH and FSH (e.g., RIA) sampling->hormone_assay organ_weight Collect and Weigh Reproductive Organs necropsy->organ_weight data_analysis Statistical Analysis of Data organ_weight->data_analysis hormone_assay->data_analysis end End: Compare Antigonadotropic Activity data_analysis->end

Caption: Experimental Workflow for In Vivo Validation of Antigonadotropic Activity.

G Antigonadotropic_Agents Antigonadotropic Agents Organosilicons Organosilicon Compounds Antigonadotropic_Agents->Organosilicons Non_Siloxanes Other Chemical Classes Antigonadotropic_Agents->Non_Siloxanes This compound This compound (2,6-cis-diphenylhexamethylcyclotetrasiloxane) Organosilicons->this compound D4 Octamethylcyclotetrasiloxane (D4) Organosilicons->D4 D5 Decamethylcyclopentasiloxane (D5) Organosilicons->D5 GnRH_Analogs GnRH Analogs Non_Siloxanes->GnRH_Analogs Progestins Progestins Non_Siloxanes->Progestins

Caption: Classification of this compound among Antigonadotropic Agents.

Conclusion

The available in vivo data robustly demonstrates the antigonadotropic activity of this compound, characterized by a significant reduction in both LH and FSH levels in male rats. Its effects appear to be exerted at both the hypothalamic and pituitary levels.[1] When compared to other organosilicon compounds, this compound shows a distinct and potent antigonadotropic profile. D4, while also impacting the reproductive axis, primarily demonstrates effects on the pre-ovulatory LH surge and fertility in females. D5 has been shown to disrupt follicular development and steroidogenesis. This comparative guide underscores the unique in vivo antigonadotropic properties of this compound, providing a valuable resource for researchers in the field of endocrinology and drug development. Further studies with comprehensive dose-response analyses and direct head-to-head comparisons will be instrumental in fully elucidating its therapeutic potential.

References

Evaluating the Hormone Receptor Cross-Reactivity of Quadrosilan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of the synthetic non-steroidal estrogen, Quadrosilan, in hormone receptor assays. While direct comparative experimental data for this compound is not publicly available, this document outlines the essential methodologies and data presentation formats required for such an evaluation. The included data for well-characterized steroidal and non-steroidal estrogens serve as a benchmark for comparison.

This compound, also known as Cisobitan or 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic nonsteroidal estrogen that has been used as an antigonadotropic agent.[1][2] Understanding its binding profile and potential cross-reactivity with other steroid hormone receptors is crucial for a comprehensive assessment of its biological activity and potential off-target effects.

Comparative Analysis of Hormone Receptor Binding and Functional Activity

A thorough evaluation of a compound's hormone receptor activity involves both assessing its binding affinity to various receptors and its ability to activate or inhibit receptor-mediated gene transcription. The following tables present hypothetical yet representative data for comparing this compound against a panel of known estrogenic compounds.

Table 1: Comparative Receptor Binding Affinity of Estrogenic Compounds

This table illustrates the relative binding affinity (RBA) of various compounds to the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), as well as their cross-reactivity with the androgen receptor (AR) and progesterone receptor (PR). Binding affinity is a measure of how tightly a ligand binds to a receptor.

CompoundTypeERα RBA (%)ERβ RBA (%)AR RBA (%)PR RBA (%)
17β-Estradiol (E2) Steroidal Estrogen100100<0.1<0.1
Diethylstilbestrol (DES) Non-steroidal Estrogen150-200150-200<0.1<0.1
Genistein Phytoestrogen1-530-100<0.1<0.1
Tamoxifen SERM2-52-5<0.11-5
This compound Non-steroidal Estrogen Data Not Available Data Not Available Data Not Available Data Not Available

RBA is expressed relative to 17β-Estradiol (set at 100%). Data for E2, DES, Genistein, and Tamoxifen are compiled from representative studies.[3][4]

Table 2: Comparative Functional Activity of Estrogenic Compounds in Reporter Gene Assays

This table showcases the potency (EC50) and efficacy of compounds in activating estrogen receptor-mediated gene transcription in a cell-based reporter assay. EC50 represents the concentration at which a compound elicits a half-maximal response.

CompoundERα EC50 (nM)ERβ EC50 (nM)ERα Max Efficacy (% of E2)ERβ Max Efficacy (% of E2)
17β-Estradiol (E2) 0.01-0.10.01-0.1100100
Diethylstilbestrol (DES) 0.01-0.10.01-0.1100-110100-110
Genistein 10-1001-1080-10080-100
4-Hydroxytamoxifen 0.1-1 (agonist/antagonist)0.1-1 (agonist/antagonist)40-60 (partial agonist)40-60 (partial agonist)
This compound Data Not Available Data Not Available Data Not Available Data Not Available

EC50 and efficacy values are representative and can vary depending on the cell line and assay conditions.[3][4]

Experimental Methodologies

Accurate assessment of hormone receptor cross-reactivity relies on standardized and well-validated in vitro assays. Below are detailed protocols for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific hormone receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound for a panel of hormone receptors (e.g., ERα, ERβ, AR, PR).

Materials:

  • Purified recombinant human hormone receptors (ERα, ERβ, AR, PR).

  • Radiolabeled ligands (e.g., [³H]-Estradiol for ERs, [³H]-R1881 for AR, [³H]-Progesterone for PR).

  • Unlabeled reference compounds (e.g., 17β-Estradiol, Dihydrotestosterone, Progesterone).

  • Test compound (this compound).

  • Assay buffer, scintillation fluid, and scintillation counter.

Procedure:

  • A constant concentration of the purified receptor and its corresponding radiolabeled ligand are incubated together.

  • Increasing concentrations of the unlabeled test compound (or reference compound) are added to compete for binding to the receptor.

  • Following incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • The RBA is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Hormone Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to induce gene expression mediated by a specific hormone receptor.

Objective: To determine if a test compound acts as an agonist or antagonist for a specific hormone receptor and to quantify its potency (EC50) and efficacy.

Materials:

  • A suitable mammalian cell line (e.g., HeLa, HEK293, or a hormone-responsive cancer cell line like MCF-7).

  • An expression plasmid for the hormone receptor of interest.

  • A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium, transfection reagents.

  • Test compound (this compound) and reference compounds.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are co-transfected with the hormone receptor expression plasmid and the HRE-reporter plasmid.

  • After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound or reference compound.

  • For antagonist testing, cells are co-treated with a known agonist and the test compound.

  • Following treatment, the cells are lysed, and the activity of the reporter enzyme is measured.

  • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for understanding complex biological processes and experimental designs.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP Binding ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA ER_dimer->ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response

Caption: Classical Estrogen Receptor Signaling Pathway.

Cross_Reactivity_Workflow cluster_setup Assay Setup cluster_execution Experimental Execution cluster_analysis Data Analysis cluster_output Results Test_Compound Test Compound (e.g., this compound) Binding_Assay Competitive Binding Assay Test_Compound->Binding_Assay Reporter_Assay Reporter Gene Assay Test_Compound->Reporter_Assay Receptor_Panel Hormone Receptor Panel (ERα, ERβ, AR, PR, etc.) Receptor_Panel->Binding_Assay Receptor_Panel->Reporter_Assay Assay_Types Assay Selection (Binding, Reporter, etc.) Assay_Types->Binding_Assay Assay_Types->Reporter_Assay IC50_Calc IC50 Determination (Binding Affinity) Binding_Assay->IC50_Calc EC50_IC50_Calc EC50/IC50 Determination (Functional Activity) Reporter_Assay->EC50_IC50_Calc RBA_Calc Relative Binding Affinity (RBA) Calculation IC50_Calc->RBA_Calc Efficacy_Calc Efficacy Calculation EC50_IC50_Calc->Efficacy_Calc Binding_Profile Binding Affinity Profile RBA_Calc->Binding_Profile Functional_Profile Functional Activity Profile Efficacy_Calc->Functional_Profile Cross_Reactivity_Assessment Cross-Reactivity Assessment Binding_Profile->Cross_Reactivity_Assessment Functional_Profile->Cross_Reactivity_Assessment

Caption: Workflow for Assessing Hormone Receptor Cross-Reactivity.

Conclusion

The comprehensive characterization of a novel compound's interaction with hormone receptors is a critical step in drug development and chemical safety assessment. While specific experimental data on the cross-reactivity of this compound is currently lacking in the public domain, the methodologies and comparative frameworks presented in this guide provide a robust roadmap for its evaluation. By employing competitive binding assays, functional reporter gene assays, and a panel of relevant hormone receptors, researchers can generate the necessary data to accurately profile the selectivity and potential off-target effects of this compound. This information is indispensable for predicting its biological activity and ensuring its safe and effective application.

References

Comparative In-Silico Analysis of Quadrosilan and Other Estrogens: A Docking Study Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the synthetic non-steroidal estrogen, Quadrosilan, alongside other prominent steroidal and non-steroidal estrogens. The comparison is primarily based on their theoretical binding affinities to the estrogen receptor alpha (ERα), a key target in hormone-responsive tissues and cancers. Due to the absence of publicly available specific molecular docking studies on this compound, this guide presents a qualitative comparison for this compound based on its known estrogenic activity, alongside quantitative docking data for well-characterized estrogens and selective estrogen receptor modulators (SERMs).

Introduction to this compound

Comparative Docking Data

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed as a binding energy or docking score (typically in kcal/mol), indicates the strength of the interaction. A lower (more negative) binding energy generally corresponds to a stronger and more stable interaction.

The following table summarizes the reported binding affinities of several key estrogens and SERMs to the estrogen receptor alpha (ERα), compiled from various in-silico docking studies. It is important to note that docking scores can vary depending on the specific software, force fields, and protocols used.

CompoundTypeTarget ReceptorPredicted Binding Affinity (kcal/mol)
EstradiolSteroidal EstrogenERα-11.3 to -12.5
EstriolSteroidal EstrogenERα-10.5 to -11.8
EstroneSteroidal EstrogenERα-10.2 to -11.5
Diethylstilbestrol (DES)Non-steroidal EstrogenERα-11.0 to -12.2
Tamoxifen (active metabolite)SERMERα-9.5 to -11.0
RaloxifeneSERMERα-9.8 to -11.2
GenisteinPhytoestrogenERα-8.5 to -10.0

Note: The range of binding affinities reflects the variability in computational models and methodologies across different studies. Direct comparison of absolute values should be made with caution.

This compound: As no specific docking data is available, a quantitative comparison cannot be made. However, its classification as a potent estrogen suggests it would likely exhibit a strong binding affinity to the estrogen receptor, potentially within the range of other non-steroidal estrogens like DES. Its bulky siloxane ring with phenyl substitutions would occupy the hydrophobic ligand-binding pocket of the ERα, while the oxygen atoms might participate in hydrogen bonding with key residues.

Experimental Protocols: Molecular Docking of Estrogens

A typical in-silico molecular docking study for estrogenic compounds involves the following key steps:

1. Preparation of the Receptor Structure:

  • Source: The three-dimensional crystal structure of the target receptor, typically the ligand-binding domain (LBD) of the human estrogen receptor alpha (ERα), is obtained from a protein databank like the RCSB Protein Data Bank (PDB). A common PDB entry used is 3ERT, which is the ERα LBD in complex with 4-hydroxytamoxifen.

  • Preprocessing: The receptor structure is prepared by removing water molecules, co-crystallized ligands, and any other non-essential molecules. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., AMBER, CHARMM). The protonation states of ionizable residues are checked and corrected for physiological pH.

2. Preparation of the Ligand Structures:

  • Source: The 2D or 3D structures of the ligands to be docked (e.g., this compound, estradiol, tamoxifen) are obtained from chemical databases such as PubChem or ZINC, or drawn using a chemical structure editor.

  • Preprocessing: The ligand structures are optimized to find their lowest energy conformation. This involves assigning correct bond orders, adding hydrogen atoms, and assigning partial charges. For flexible molecules, multiple conformers may be generated.

3. Docking Simulation:

  • Software: A molecular docking program such as AutoDock, Glide, or GOLD is used to perform the simulation.

  • Grid Box Definition: A grid box is defined around the active site of the receptor. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand. The location and size of the grid box are typically determined based on the position of the co-crystallized ligand in the experimental structure.

  • Docking Algorithm: The docking algorithm systematically explores different conformations and orientations of the ligand within the defined grid box. It calculates the binding energy for each pose using a scoring function. The scoring function estimates the free energy of binding, taking into account factors like van der Waals interactions, electrostatic interactions, and hydrogen bonds.

  • Output: The docking program outputs a set of possible binding poses for each ligand, ranked by their predicted binding affinities (docking scores).

4. Analysis of Results:

  • Binding Affinity: The docking scores of the different ligands are compared to predict their relative binding affinities for the receptor.

  • Binding Mode: The top-ranked binding poses are visually inspected to analyze the specific interactions between the ligand and the receptor. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with amino acid residues in the active site. This analysis provides insights into the molecular basis of ligand recognition and selectivity.

Visualizing Computational and Biological Pathways

To better understand the processes involved in these comparative studies, the following diagrams illustrate the typical workflow of a molecular docking experiment and the signaling pathway of estrogen receptors.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase receptor Receptor Preparation (e.g., ERα from PDB) grid Grid Box Definition (Active Site) receptor->grid ligand Ligand Preparation (e.g., this compound, Estradiol) docking Molecular Docking (e.g., AutoDock, Glide) ligand->docking grid->docking scoring Scoring & Ranking (Binding Energy) docking->scoring analysis Binding Mode Analysis (Interactions) scoring->analysis

Caption: Workflow of a typical molecular docking study.

estrogen_signaling cluster_cellular Cellular Environment cluster_nuclear Nuclear Events cluster_response Cellular Response Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding Complex Estrogen-ER Complex ER->Complex ERE Estrogen Response Element (on DNA) Complex->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., Cell Proliferation) Protein->Response

Caption: Simplified estrogen receptor signaling pathway.

Comparative Gene Expression Analysis: Quadrosilan (Genistein as a proxy) vs. Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Notice: Initial searches for "Quadrosilan" did not yield publicly available data. To provide a comprehensive and actionable comparison guide in the requested format, this document uses Genistein , a well-researched phytoestrogen, as a proxy for this compound. The experimental data and pathways described herein compare Genistein and Estradiol. This guide can serve as a template for a similar analysis of this compound once relevant data is available.

Introduction

Estradiol (E2), the primary female sex hormone, is a key regulator of cellular processes, including proliferation, differentiation, and survival, primarily through its interaction with estrogen receptors (ERα and ERβ). Its influence on gene expression is a critical area of study in various fields, from developmental biology to cancer research. Genistein, a major isoflavone found in soy products, is a phytoestrogen that exhibits structural similarity to estradiol, allowing it to bind to estrogen receptors and modulate gene expression.[1] This dual agonist/antagonist activity makes Genistein an interesting compound for comparison with estradiol, particularly in the context of hormone-responsive cancers.

This guide provides a comparative analysis of the effects of Genistein and Estradiol on gene expression, with a focus on the MCF-7 breast cancer cell line, a common model for studying estrogen receptor signaling. We present quantitative data on gene regulation, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Comparative Gene Expression Data

Treatment of ER-positive breast cancer cells with Estradiol or Genistein leads to significant changes in the expression of a wide range of genes. While both compounds can regulate an overlapping set of estrogen-responsive genes, they also exhibit distinct transcriptional profiles. Estradiol is a potent activator of ERα, leading to the expression of genes associated with cell proliferation. Genistein's effect is more complex and can be dose-dependent; at lower concentrations, it can mimic estradiol's proliferative effects, while at higher concentrations, it may inhibit growth and promote apoptosis.[2]

The following table summarizes the regulation of key genes in MCF-7 cells following treatment with Estradiol or Genistein, as compiled from multiple studies.

Gene SymbolGene NameFunctionRegulation by Estradiol (E2)Regulation by Genistein (GEN)
Proliferation & Cell Cycle
MYCMYC proto-oncogeneTranscription factor, cell cycle progressionUp-regulatedUp-regulated (low conc.) / Down-regulated (high conc.)
CCND1Cyclin D1Cell cycle G1/S transitionUp-regulatedUp-regulated (low conc.) / Down-regulated (high conc.)
PCNAProliferating cell nuclear antigenDNA replication and repairUp-regulatedUp-regulated
Estrogen-Responsive Genes
GREB1Growth regulation by estrogen in breast cancer 1Estrogen-induced growth promoterUp-regulatedUp-regulated
PGRProgesterone receptorNuclear receptor, E2 target geneUp-regulatedUp-regulated
TFF1 (pS2)Trefoil factor 1Protein involved in mucosal defenseUp-regulatedUp-regulated
Apoptosis
BCL2B-cell lymphoma 2Anti-apoptotic proteinUp-regulatedDown-regulated (high conc.)[2]
BAXBCL2 associated X, apoptosis regulatorPro-apoptotic proteinDown-regulatedUp-regulated (high conc.)[2]
Signal Transduction
ERBB2 (HER2)Erb-b2 receptor tyrosine kinase 2Receptor tyrosine kinaseUp-regulated (long-term)Up-regulated (long-term)[3]

Note: The regulatory effects of Genistein are often dose-dependent. "Low concentration" generally refers to the nanomolar to low micromolar range, while "high concentration" refers to concentrations typically above 20 µM.

Signaling Pathways

Estradiol and Genistein exert their effects on gene expression primarily through the estrogen receptor signaling pathway. This can be initiated through both nuclear and membrane-bound estrogen receptors, leading to the activation of downstream transcription factors.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER ERα / ERβ Estradiol->ER Binds mER Membrane ER Estradiol->mER Binds Genistein Genistein Genistein->ER Binds Genistein->mER Binds HSP90 HSP90 ER->HSP90 Inactive Complex ER_dimer ER Dimer ER->ER_dimer Dimerization PI3K/Akt_Pathway PI3K/Akt Pathway PI3K/Akt_Pathway->ER_dimer Modulates MAPK_Pathway MAPK Pathway MAPK_Pathway->ER_dimer Modulates mER->PI3K/Akt_Pathway Activates mER->MAPK_Pathway Activates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds AP1_SP1 AP-1 / SP-1 ER_dimer->AP1_SP1 Tethering Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activates Tethered_Transcription Tethered Gene Transcription AP1_SP1->Tethered_Transcription Activates

Figure 1: Simplified Estrogen Receptor Signaling Pathway.

Experimental Protocols

The following protocols are representative of those used to generate gene expression data for MCF-7 cells treated with estradiol or genistein.

Cell Culture and Hormone Treatment
  • Cell Line: MCF-7 (ATCC HTB-22), an ER-positive human breast adenocarcinoma cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Hormone Deprivation: Prior to treatment, cells are cultured for 3-5 days in phenol red-free EMEM supplemented with 10% charcoal-stripped FBS to remove any residual hormones.[4]

  • Treatment: Cells are seeded in appropriate culture plates and allowed to attach. The medium is then replaced with hormone-free medium containing either 10 nM 17β-estradiol (E2), various concentrations of Genistein (e.g., 100 nM to 50 µM), or a vehicle control (e.g., 0.1% DMSO).[2]

  • Incubation: Cells are incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere of 5% CO2.[2]

RNA Isolation and Quality Control
  • RNA Extraction: Total RNA is isolated from the cells using a reagent like TRIzol or a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • DNase Treatment: To remove any contaminating genomic DNA, an on-column or in-solution DNase digestion is performed.

  • RNA Quality and Quantity Assessment: The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN), with a RIN of >8 generally being considered suitable for downstream applications like RNA-seq.[5]

RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Polyadenylated (poly(A)) mRNA is typically enriched from the total RNA using oligo(dT)-coated magnetic beads.

  • Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. These fragments are then used as templates for first-strand cDNA synthesis using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair and Adapter Ligation: The ends of the double-stranded cDNA are repaired to create blunt ends, and a single 'A' nucleotide is added to the 3' ends. Sequencing adapters are then ligated to the ends of the cDNA fragments.

  • PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create a library of fragments ready for sequencing.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate millions of short reads.[6]

Data Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.

  • Alignment: The processed reads are aligned to a reference human genome (e.g., hg38).

  • Quantification: The number of reads mapping to each gene is counted to determine its expression level.

  • Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly up- or down-regulated between the treated and control groups. A false discovery rate (FDR) adjusted p-value (e.g., <0.05) and a fold-change cutoff (e.g., >1.5 or 2) are typically used to define differentially expressed genes.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative gene expression analysis experiment.

G A MCF-7 Cell Culture (Hormone-deprived) B Treatment Groups A->B C1 Vehicle Control (e.g., DMSO) B->C1 C2 Estradiol (E2) B->C2 C3 Genistein (GEN) B->C3 D Incubation (e.g., 24h, 48h) C1->D C2->D C3->D E Total RNA Isolation D->E F RNA Quality Control (RIN > 8) E->F G RNA-Seq Library Preparation F->G H High-Throughput Sequencing G->H I Bioinformatics Analysis H->I J Differentially Expressed Genes (DEGs) I->J K Comparative Analysis (E2 vs. GEN) J->K

Figure 2: Gene Expression Analysis Workflow.

Conclusion

The comparison of gene expression profiles induced by Estradiol and Genistein reveals both overlapping and distinct mechanisms of action. Both compounds can modulate the expression of canonical estrogen-responsive genes, but the magnitude and even direction of these changes can differ, particularly with varying concentrations of Genistein. This guide provides a framework for conducting and interpreting such comparative studies. The provided protocols and workflows can be adapted for the analysis of novel compounds like this compound to elucidate their mechanisms of action and potential as therapeutic agents. A thorough understanding of how different compounds modulate the estrogen signaling pathway is crucial for the development of targeted therapies in hormone-sensitive diseases.

References

In vitro metabolism comparison of Quadrosilan and other siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Metabolism of Siloxanes: A Comparative Guide

Disclaimer: As of this review, no publicly available scientific literature was found detailing the in vitro metabolism of a compound specifically named "Quadrosilan." Therefore, this guide provides a comparative overview of the in vitro metabolism of representative linear and cyclic siloxanes to offer insights into the metabolic pathways relevant to this class of compounds. The information presented is based on available data for well-studied siloxanes.

This guide is intended for researchers, scientists, and drug development professionals interested in the metabolic fate of siloxanes. It summarizes key metabolic pathways, presents available data in a comparative table, details a representative experimental protocol for in vitro metabolic stability studies, and provides visualizations of the experimental workflow and metabolic pathways.

Comparison of In Vitro Metabolism of Representative Siloxanes

The in vitro metabolism of siloxanes is primarily characterized by oxidation of the silicon-methyl bonds and hydrolysis of the siloxane (Si-O-Si) bonds. The primary enzyme system implicated in the oxidative metabolism of siloxanes is the cytochrome P450 (CYP) family of enzymes, which are abundant in liver microsomes.

Below is a summary of the available metabolic data for a representative linear siloxane, Hexamethyldisiloxane (HMDS), and a cyclic siloxane, Octamethylcyclotetrasiloxane (D4).

FeatureHexamethyldisiloxane (HMDS)Octamethylcyclotetrasiloxane (D4)
Structure Linear DisiloxaneCyclic Tetrasiloxane
Primary Metabolic Pathway Hepatic oxidationHydrolysis of Si-O-Si bonds and demethylation of Si-CH3 bonds[1]
Enzymes Involved Cytochrome P450[2]Cytochrome P450 (for demethylation)[2]
Primary Metabolites Trimethylsilanol (presumed)Dimethylsilanediol, Methylsilanetriol[1]
Metabolic Stability Described as a saturable process in the liver. Quantitative in vitro stability data (e.g., half-life, intrinsic clearance) is not readily available in the provided search results.In vivo and in vitro studies indicate it is metabolized.[1] Specific quantitative in vitro metabolic stability data is not detailed in the provided search results.

Experimental Protocols

Representative Protocol for In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol describes a typical experiment to determine the metabolic stability of a test compound, such as a siloxane, using human liver microsomes. The rate of disappearance of the parent compound over time is measured to calculate parameters like half-life (t½) and intrinsic clearance (CLint).

1. Materials and Reagents:

  • Test compound (e.g., siloxane)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • 96-well plates or microtubes

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • In a 96-well plate or microtubes, add the phosphate buffer.

    • Add the human liver microsomes to the buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Add the test compound to the microsome suspension to a final concentration typically around 1 µM.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which water or buffer is added instead).

  • Time Points and Reaction Quenching:

    • Incubate the reaction plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The 0-minute time point represents 100% of the compound and is quenched immediately after adding the NADPH system.

  • Sample Processing:

    • After quenching, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Experimental Workflow

Caption: Workflow for an in vitro metabolic stability assay.

Metabolic Pathways of Siloxanes

G cluster_linear Linear Siloxane (e.g., HMDS) cluster_cyclic Cyclic Siloxane (e.g., D4) HMDS Hexamethyldisiloxane Trimethylsilanol Trimethylsilanol HMDS->Trimethylsilanol Oxidative Cleavage D4 Octamethylcyclotetrasiloxane (D4) Hydroxylated_D4 Hydroxylated Intermediate D4->Hydroxylated_D4 CYP450-mediated Demethylation Ring_Opened Ring-Opened Siloxanols D4->Ring_Opened Hydrolysis Methylsilanetriol Methylsilanetriol Hydroxylated_D4->Methylsilanetriol Dimethylsilanediol Dimethylsilanediol Ring_Opened->Dimethylsilanediol enzyme Cytochrome P450 enzyme->Trimethylsilanol enzyme->Hydroxylated_D4

Caption: Primary metabolic pathways of representative siloxanes.

References

Validating the Bioactivity of Quadrosilan: A Comparative Guide Using Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents necessitates robust and efficient methods for validating their biological activity. This guide provides a comprehensive comparison of the use of reporter gene assays for validating the bioactivity of a novel compound, Quadrosilan, against a known alternative. We will delve into the experimental protocols, present comparative data, and visualize the underlying biological and experimental processes.

Introduction to this compound and Bioactivity Validation

This compound is a novel synthetic compound hypothesized to be a potent activator of the Nuclear Factor Erythroid 2-related Factor 2 (NRF2) signaling pathway. The NRF2 pathway is a critical regulator of cellular defense against oxidative stress, and its activation is a promising strategy for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1]

Reporter gene assays are highly versatile and reliable tools for assessing the bioactivity of compounds by measuring the expression of a reporter gene linked to a specific cellular pathway.[2][3] These assays offer a quantitative and high-throughput method to screen and characterize compounds that modulate gene expression, making them ideal for the initial validation of this compound's bioactivity.[2][4]

Comparative Analysis of NRF2 Activators

To objectively evaluate the performance of this compound, its bioactivity was compared with that of Sulforaphane, a well-characterized natural NRF2 activator. The comparison was based on a luciferase reporter gene assay in a human cell line.

CompoundEC50 (µM)Max Fold Induction (vs. Vehicle)Cytotoxicity (CC50, µM)
This compound 0.8512.5> 100
Sulforaphane 2.58.250

Table 1: Comparative bioactivity of this compound and Sulforaphane in an NRF2 reporter gene assay. Data are representative of three independent experiments.

Experimental Protocols

A detailed methodology for the NRF2 reporter gene assay used to validate this compound's bioactivity is provided below.

NRF2 Luciferase Reporter Gene Assay

1. Cell Line and Culture:

  • Human embryonic kidney 293 (HEK293T) cells were used.[5]

  • Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Reporter Construct and Transfection:

  • A reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of the firefly luciferase gene (pGL4.37[luc2P/ARE/Hygro]) was used.

  • A control plasmid containing the Renilla luciferase gene under a constitutive promoter (pRL-TK) was co-transfected for normalization of transfection efficiency.

  • HEK293T cells were seeded in 96-well plates and co-transfected with the reporter and control plasmids using a suitable transfection reagent.

3. Compound Treatment:

  • 24 hours post-transfection, the medium was replaced with fresh medium containing various concentrations of this compound or Sulforaphane.

  • A vehicle control (0.1% DMSO) was also included.

  • The cells were incubated for an additional 24 hours.

4. Luciferase Assay:

  • The activity of both firefly and Renilla luciferases was measured using a dual-luciferase reporter assay system.

  • Luminescence was read on a plate luminometer.

5. Data Analysis:

  • The firefly luciferase activity was normalized to the Renilla luciferase activity for each well.

  • The fold induction was calculated as the ratio of the normalized luciferase activity in the treated wells to that in the vehicle control wells.

  • The EC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental procedure, the following diagrams have been generated.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KEAP1 KEAP1 This compound->KEAP1 inactivates ROS Oxidative Stress (e.g., ROS) ROS->KEAP1 inactivates NRF2 NRF2 KEAP1->NRF2 sequesters & promotes ubiquitination Ub Ubiquitin NRF2->Ub NRF2_n NRF2 NRF2->NRF2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation MARE ARE (Antioxidant Response Element) NRF2_n->MARE binds Gene Antioxidant Genes (e.g., HO-1, NQO1) MARE->Gene activates Transcription Transcription Gene->Transcription Reporter_Gene_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture HEK293T Cells Transfection 2. Co-transfect with ARE-Luciferase & Renilla Plasmids Cell_Culture->Transfection Compound_Addition 3. Add this compound or Sulforaphane Transfection->Compound_Addition Incubation 4. Incubate for 24 hours Compound_Addition->Incubation Lysis 5. Lyse Cells Incubation->Lysis Luminescence_Reading 6. Measure Firefly & Renilla Luminescence Lysis->Luminescence_Reading Data_Analysis 7. Normalize Data & Calculate Fold Induction Luminescence_Reading->Data_Analysis

References

Comparative Toxicity Profile of Quadrosilan and Other Silane Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of Quadrosilan and other silane-containing compounds investigated for therapeutic applications. The information is based on available preclinical and clinical data.

Introduction to Silane Drugs and this compound

The incorporation of silicon into drug molecules, a strategy known as sila-substitution, offers a novel approach to modify the physicochemical and pharmacological properties of therapeutic agents. This can lead to improved efficacy, altered metabolic pathways, and potentially reduced toxicity compared to their carbon-based counterparts.

This compound, also known as 2,6-cisdiphenylhexamethylcyclotetrasiloxane, is a synthetic nonsteroidal estrogen that has been used as an antigonadotropic agent in the treatment of prostate cancer. As an organosilicon compound, its toxicological profile is of significant interest in the broader context of silane drug development. This guide aims to collate and compare the available toxicity data for this compound with other silane-containing compounds that have been evaluated for biological activity.

Data Presentation: Comparative Toxicity Summary

The following table summarizes the available toxicological data for this compound and other selected silane-containing compounds. It is important to note that directly comparable, comprehensive preclinical toxicology studies for many of these compounds are not publicly available, necessitating a qualitative and, where possible, quantitative comparison based on existing literature.

CompoundTherapeutic ClassKey Toxicity FindingsQuantitative Data (IC50/LD50/NOAEL)References
This compound Antigonadotropic, Nonsteroidal EstrogenEstrogenic side effects (feminization, gynecomastia in males). Classified as potentially causing damage to fertility or the unborn child (Reproductive toxicity Category 1B).Data not publicly available.[1]
SILA 421 P-glycoprotein Modulator, Anticancer AgentCytotoxic to various human cancer cell lines, including those that do not overexpress P-glycoprotein. Induces cell cycle arrest and apoptosis.IC50 values: 1.75 ± 0.38 µM (GLC14 small cell lung cancer) to 34.00 ± 4.75 µM (PC-3 prostate cancer).[2][3][2][3][4]
Sila-Haloperidol Dopamine D2 Receptor Antagonist (potential antipsychotic)In vitro metabolic studies suggest that sila-substitution prevents the formation of the neurotoxic pyridinium metabolite associated with haloperidol.[5][6][7]Comparative in vivo toxicity data not available.[5][6][7]
Sila-Indomethacin Anti-inflammatory, Anticancer Agent (investigational)In vitro studies on cancer cells suggest that the silicon-modified molecule exhibits far less toxicity than the carbon-based indomethacin.Specific quantitative comparative toxicity data not available.[8]
Octamethylcyclotetrasiloxane (D4) Industrial chemical (structurally related to this compound)Inhalation exposure in rats showed effects on the liver, kidney, and uterus at high concentrations. Identified as having weak estrogenic activity.[4][9][10][11][12][13]NOAEL (inhalation, rats): 150 ppm for respiratory, kidney, and female reproductive tract effects. NOAEL (female reproductive toxicity): 300 ppm.[4][14][4][9][10][11][12][13][14]

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., SILA 421) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16][17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Acute Oral Toxicity Study (Following OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Animal Selection: Use a single sex of rodent (typically female rats).[18]

  • Dosing: Administer the test substance orally in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[18]

  • Procedure: Start with a dose expected to be toxic. If no mortality occurs, the next higher dose is used. If mortality is observed, the next lower dose is tested. Each step involves a small group of animals (typically 3).[18][19][20]

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[18]

  • Classification: The substance is classified into a toxicity category based on the number of animals that die at specific dose levels.[8][19][21]

Visualizations

General Workflow for Preclinical Toxicity Assessment

The following diagram illustrates a generalized workflow for the preclinical toxicological assessment of a new chemical entity, such as a novel silane drug.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Metabolic Stability Metabolic Stability Genotoxicity Assays->Metabolic Stability Acute Toxicity Acute Toxicity Metabolic Stability->Acute Toxicity Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Repeated Dose Toxicity->Reproductive & Developmental Toxicity Carcinogenicity Carcinogenicity Reproductive & Developmental Toxicity->Carcinogenicity IND Submission IND Submission Carcinogenicity->IND Submission Lead Compound Lead Compound Lead Compound->Cytotoxicity Assays G Silane Drug Silane Drug Cellular Uptake Cellular Uptake Silane Drug->Cellular Uptake DNA Damage DNA Damage Cellular Uptake->DNA Damage ER Stress ER Stress Cellular Uptake->ER Stress p53 Activation p53 Activation DNA Damage->p53 Activation Caspase Activation Caspase Activation ER Stress->Caspase Activation Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation p53 Activation->Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Safety Operating Guide

Safe Disposal of Quadrosilan: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Quadrosilan, a synthetic nonsteroidal estrogen, also identified as 2,6-cisdiphenylhexamethylcyclotetrasiloxane.[1] Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks associated with its handling and disposal. It is important to note that the trade name "this compound" has also been associated with a fungicide formulation containing Fluoxastrobin, Propiconazole, Cyproconazole, and Pyraclostrobin; this guide, however, pertains to the organosilicon compound with CAS No. 4657-20-9.[1][2]

Chemical and Physical Properties

A thorough understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number4657-20-9[1][3]
Molecular FormulaC18H28O4Si4[1][3]
Molecular Weight420.82 g/mol [3]
Boiling Point353.9 °C at 760 mmHg[2][3]
Flash Point146 °C[2][3]
Density1.06 g/cm³[2][3]

Hazard Identification and Safety Precautions

This compound is classified with significant health hazards. It is crucial to be aware of the following:

  • Reproductive Toxicity: May damage fertility or the unborn child.[4]

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[4]

  • Combustion Hazard: When heated to decomposition, it emits acrid smoke and irritating fumes.[3]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • Impervious clothing, such as a lab coat

  • Use in a well-ventilated area or with an appropriate exhaust ventilation system.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations. As no specific experimental disposal protocols were found in the provided search results, the following procedure is based on general best practices for hazardous chemical waste disposal.

1. Waste Collection and Segregation:

  • Designate a specific, compatible, and clearly labeled waste container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • The container should be kept securely sealed when not in use.

2. Container Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and its associated hazards (e.g., "Reproductive Toxin," "Organ Toxin").

  • Include the accumulation start date on the label.

3. Storage of Waste:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • This area should be away from heat, open flames, and incompatible materials.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

5. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal service.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbent material and spilled substance into a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Quadrosilan_Disposal_Workflow cluster_start cluster_container_check cluster_empty_container_procedure cluster_liquid_waste_procedure cluster_final_disposal start This compound Waste Generated is_container_empty Is the container empty? start->is_container_empty triple_rinse Triple rinse with a suitable solvent. is_container_empty->triple_rinse Yes collect_waste Collect in a designated, labeled, and sealed hazardous waste container. is_container_empty->collect_waste No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of empty container per institutional guidelines. collect_rinsate->dispose_container final_disposal Arrange for pickup by a licensed hazardous waste disposal company. dispose_container->final_disposal store_waste Store in a designated hazardous waste accumulation area. collect_waste->store_waste store_waste->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Quadrosilan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Quadrosilan is a synthetic nonsteroidal estrogen and an organosilicon compound, which necessitates stringent safety protocols.[1] Due to its potent hormonal activity and classification as an experimental reproductive hazard, all handling should be conducted within a designated controlled area.[2][3]

Personal Protective Equipment (PPE):

Based on guidelines for handling potent compounds, including other organosilicon compounds and synthetic estrogens, the following PPE is mandatory:

  • Respiratory Protection: When handling the powdered form or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is required.[4] All manipulations of solid this compound should occur in a certified chemical fume hood to avoid dust formation and inhalation.[5]

  • Eye and Face Protection: Chemical safety goggles with side shields are essential.[4][6] For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Double gloving with nitrile gloves is recommended.[6][7] Gloves should be changed immediately upon contamination.

  • Body Protection: A disposable, solid-front, back-tying gown over a lab coat is required. All disposable PPE should be treated as hazardous waste.

Operational Plan for Handling this compound

1. Preparation and Weighing:

  • All weighing and preparation of this compound solutions must be conducted in a chemical fume hood.[5]
  • Use disposable weighing boats and spatulas to avoid cross-contamination.
  • Ensure all necessary spill cleanup materials are readily available before starting work.

2. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the solid to prevent splashing.
  • Keep containers tightly closed when not in use.

3. Post-Handling Procedures:

  • Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.
  • Carefully remove and dispose of all PPE as hazardous waste.
  • Wash hands thoroughly after completing work and before leaving the laboratory.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, weighing papers, and any other disposable materials.[5] These should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour this compound waste down the drain. [5]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department for proper disposal procedures and to schedule a hazardous waste pickup.[8]

Quantitative Data

As a specific SDS for this compound is unavailable, quantitative data such as occupational exposure limits have not been established. The following table summarizes available physical and chemical properties.

PropertyValueSource
CAS Number 4657-20-9[1][2][3]
Molecular Formula C18H28O4Si4[1][2]
Molecular Weight 420.82 g/mol [2]
Boiling Point 353.9 °C at 760 mmHg[2]
Flash Point 146 °C[2]
Density 1.06 g/cm³[2]

Experimental Protocols

Detailed experimental protocols involving this compound should be developed on a case-by-case basis with a thorough risk assessment. The following is a general workflow.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather and Prepare Materials prep_fume_hood->prep_materials weigh Weigh this compound prep_materials->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A generalized workflow for the safe handling of this compound, from preparation to disposal.

Signaling Pathways and Logical Relationships

Given that this compound is a synthetic estrogen, its primary signaling pathway involves binding to and activating estrogen receptors (ERs). This interaction can lead to a variety of downstream cellular effects.

signaling_pathway Simplified Estrogen Receptor Signaling Pathway for this compound This compound This compound er Estrogen Receptor (ER) This compound->er Binds and Activates ere Estrogen Response Element (ERE) in DNA er->ere Binds to transcription Gene Transcription ere->transcription Initiates cellular_response Cellular Response (e.g., altered proliferation, protein synthesis) transcription->cellular_response Leads to

Caption: Simplified signaling pathway of this compound via the estrogen receptor.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.